2-Methylvaleric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021633 | |
| Record name | 2-Methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |
| Record name | 2-Methylvaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10928 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methylvaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | 2-Methylvaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.919-0.922 | |
| Record name | 2-Methylvaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.44 [mmHg] | |
| Record name | 2-Methylvaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10928 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
97-61-0, 27936-41-0, 22160-39-0 | |
| Record name | 2-Methylvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027936410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpentanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A19CG6J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-2-Methylpentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031580 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Bacterial Synthesis of 2-Methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpentanoic acid, a branched-chain fatty acid, holds significance as a precursor for biofuels and specialty chemicals, and its synthesis pathway is of considerable interest in metabolic engineering. In bacteria, this six-carbon carboxylic acid is primarily synthesized through the catabolism of the branched-chain amino acid L-isoleucine. This technical guide provides a comprehensive overview of the core synthesis pathway, detailing the enzymatic steps, and presenting key quantitative data. Furthermore, it offers detailed experimental protocols for the characterization of the involved enzymes and the quantification of the final product, supplemented with visual diagrams of the metabolic route and experimental workflows to facilitate understanding and application in research and development.
The Core Synthesis Pathway of 2-Methylpentanoic Acid from Isoleucine
The biosynthesis of 2-methylpentanoic acid in bacteria is a multi-step enzymatic process initiated from the branched-chain amino acid L-isoleucine. The pathway involves a series of catabolic reactions that convert isoleucine into 2-methylpentanoyl-CoA, which is then hydrolyzed to yield the final product.
The key enzymatic steps are:
-
Transamination of L-isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by branched-chain aminotransferase (BCAT) . This step converts L-isoleucine into its corresponding α-keto acid, 2-keto-3-methylvalerate.[1][2]
-
Oxidative Decarboxylation: The resulting 2-keto-3-methylvalerate undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex crucial in the catabolism of all three branched-chain amino acids.[3][4]
-
Dehydrogenation: 2-Methylbutanoyl-CoA is then dehydrogenated to form 2-methyl-2-pentenoyl-CoA by 2-methylacyl-CoA dehydrogenase .[5][6]
-
Hydration: The double bond in 2-methyl-2-pentenoyl-CoA is hydrated by enoyl-CoA hydratase to yield 3-hydroxy-2-methylpentanoyl-CoA.[7][8]
-
Dehydrogenation: The hydroxyl group of 3-hydroxy-2-methylpentanoyl-CoA is oxidized by 3-hydroxy-2-methylbutyryl-CoA dehydrogenase , an NAD+-dependent enzyme, to form 2-methylacetoacetyl-CoA.[7][9]
-
Thiolytic Cleavage: Thiolase catalyzes the cleavage of 2-methylacetoacetyl-CoA into acetyl-CoA and propanoyl-CoA.[5][10] However, for the synthesis of 2-methylpentanoic acid, a different reaction sequence is likely where 2-methylbutanoyl-CoA is elongated. More research is needed to fully elucidate the exact subsequent steps leading to a C6 acyl-CoA. Assuming a similar mechanism to fatty acid synthesis, a subsequent condensation with acetyl-CoA could lead to a C7 intermediate, followed by further reactions.
-
Thioester Hydrolysis: The final step involves the hydrolysis of the thioester bond in the 2-methylpentanoyl-CoA intermediate to release free 2-methylpentanoic acid. This reaction is catalyzed by a thioesterase . Several bacterial thioesterases have been identified with activity towards branched-chain acyl-CoAs.[11][12]
Below is a diagram illustrating this synthesis pathway.
Quantitative Data on Pathway Enzymes
The efficiency of the 2-methylpentanoic acid synthesis pathway is dependent on the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for key enzymes in this pathway from various bacterial sources. It is important to note that kinetic parameters can vary significantly depending on the bacterial species and the specific experimental conditions.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Specific Activity (U/mg) | Reference |
| Branched-Chain Aminotransferase (BCAT) | Escherichia coli | L-Isoleucine | - | - | - | [13] |
| Thermus thermophilus | 3-Methyl-2-oxopentanoic acid | 6.59 ± 1.2 | 1.44 ± 0.07 | - | [2] | |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Bovine Mitochondria | α-Ketoisovalerate | 0.05 - 0.06 | 13-15 nmol/h/mg | - | [14] |
| Enoyl-CoA Hydratase | Aeromonas caviae | Crotonyl-CoA | - | - | - | [15] |
| 3-Hydroxyacyl-CoA Dehydrogenase | Clostridium butyricum | (S)-3-Hydroxybutyryl-CoA | - | - | - | [16] |
| Nitrosopumilus maritimus | (S)-3-Hydroxybutyryl-CoA | 0.005 | 96 | - | [17] | |
| Thiolase | Zoogloea ramigera | Acetoacetyl-CoA | - | - | - | [5] |
Note: A direct comparison of Vmax and specific activity is challenging due to variations in assay conditions and reporting units across different studies. Further research is required to obtain a complete and standardized set of kinetic data for all enzymes in the pathway from a single bacterial species.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the 2-methylpentanoic acid synthesis pathway.
Branched-Chain Aminotransferase (BCAT) Activity Assay
This protocol is adapted from a coupled-enzyme assay for E. coli BCAT.[13]
Principle: The α-ketoglutarate produced from the transamination reaction is measured in a coupled reaction with (R)-2-hydroxyglutarate dehydrogenase, which oxidizes NADH. The decrease in absorbance at 340 nm is monitored.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
L-Isoleucine solution: 100 mM in deionized water
-
α-Ketoglutarate solution: 50 mM in deionized water
-
NADH solution: 10 mM in assay buffer
-
(R)-2-hydroxyglutarate dehydrogenase: 10 U/mL in assay buffer
-
Bacterial cell lysate or purified BCAT enzyme
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
850 µL Assay Buffer
-
50 µL L-Isoleucine solution
-
50 µL α-Ketoglutarate solution
-
20 µL NADH solution
-
10 µL (R)-2-hydroxyglutarate dehydrogenase
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of the bacterial cell lysate or purified BCAT enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M-1cm-1).
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay
This protocol describes a spectrophotometric assay for the BCKDH complex.[14]
Principle: The activity of the BCKDH complex is determined by measuring the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 0.1% Triton X-100.
-
NAD+ solution: 20 mM in assay buffer.
-
Coenzyme A (CoA) solution: 5 mM in assay buffer.
-
2-Keto-3-methylvalerate solution: 20 mM in assay buffer.
-
Mitochondrial extract or purified BCKDH complex.
Procedure:
-
In a 1 mL cuvette, combine:
-
880 µL Assay Buffer
-
50 µL NAD+ solution
-
20 µL CoA solution
-
-
Add 50 µL of the mitochondrial extract or purified BCKDH complex and incubate at 30°C for 3 minutes.
-
Start the reaction by adding 50 µL of the 2-keto-3-methylvalerate solution.
-
Monitor the increase in absorbance at 340 nm for 10 minutes.
-
The rate of NADH formation is proportional to the BCKDH activity.
Enoyl-CoA Hydratase Activity Assay
This protocol is based on the hydration of crotonyl-CoA.[15][18]
Principle: The hydration of the double bond in an enoyl-CoA substrate, such as crotonyl-CoA, leads to a decrease in absorbance at 263 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Crotonyl-CoA solution: 0.25 mM in assay buffer.
-
Bacterial cell lysate or purified enoyl-CoA hydratase.
Procedure:
-
In a quartz cuvette, add 290 µL of the assay buffer containing 0.25 mM crotonyl-CoA.
-
Equilibrate to 30°C.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Measure the decrease in absorbance at 263 nm for 5 minutes.
-
Calculate the activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1cm-1).
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This protocol describes a spectrophotometric assay for 3-hydroxyacyl-CoA dehydrogenase.[6][19]
Principle: The oxidation of a 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+ to NADH, which is monitored at 340 nm.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.
-
(S)-3-Hydroxybutyryl-CoA solution: 5.4 mM in assay buffer.
-
NAD+ solution: 10 mM in assay buffer.
-
Bacterial cell lysate or purified 3-hydroxyacyl-CoA dehydrogenase.
Procedure:
-
In a 1 mL cuvette, mix:
-
900 µL Assay Buffer
-
50 µL (S)-3-Hydroxybutyryl-CoA solution
-
-
Incubate at 37°C for 5 minutes.
-
Start the reaction by adding 50 µL of the NAD+ solution and the enzyme solution.
-
Record the increase in absorbance at 340 nm for 5-10 minutes.
Thiolase Activity Assay
This protocol describes a coupled enzyme assay for thiolase activity.[4]
Principle: The acetyl-CoA produced by the thiolytic cleavage of acetoacetyl-CoA is used by citrate synthase to produce citrate and CoA. This reaction is coupled to the reduction of NAD+ by malate dehydrogenase, which is monitored at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.1, containing 5 mM MgCl2.
-
Acetoacetyl-CoA solution: 1 mM in assay buffer.
-
CoA solution: 1 mM in assay buffer.
-
L-Malate solution: 10 mM in assay buffer.
-
NAD+ solution: 10 mM in assay buffer.
-
Malate dehydrogenase: 10 U/mL.
-
Citrate synthase: 10 U/mL.
-
Bacterial cell lysate or purified thiolase.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL Assay Buffer
-
50 µL L-Malate solution
-
50 µL NAD+ solution
-
10 µL Malate dehydrogenase
-
10 µL Citrate synthase
-
50 µL CoA solution
-
-
Incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the acetoacetyl-CoA solution and the enzyme sample.
-
Monitor the increase in absorbance at 340 nm.
Quantification of 2-Methylpentanoic Acid by GC-MS
This protocol provides a general workflow for the quantification of 2-methylpentanoic acid from bacterial culture.[20][21][22]
Principle: 2-Methylpentanoic acid is extracted from the bacterial culture supernatant and derivatized to a more volatile ester form for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow Diagram:
Procedure:
-
Sample Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.
-
Extraction: Acidify the supernatant to pH ~2 with HCl. Extract the organic acids with an equal volume of an organic solvent like ethyl acetate or diethyl ether. Repeat the extraction three times.
-
Drying and Evaporation: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: To the dried extract, add a derivatizing agent (e.g., BF3-methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat as required to convert the carboxylic acid to its methyl or trimethylsilyl ester.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the components.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range appropriate for the derivatized 2-methylpentanoic acid.
-
-
Quantification: Identify the peak corresponding to the derivatized 2-methylpentanoic acid by its retention time and mass spectrum. Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of derivatized 2-methylpentanoic acid.
Conclusion
The bacterial synthesis of 2-methylpentanoic acid via the isoleucine degradation pathway presents a promising route for the biotechnological production of this valuable chemical. A thorough understanding of the enzymes involved, their kinetic properties, and robust analytical methods are essential for optimizing production through metabolic engineering. This technical guide provides a foundational resource for researchers and professionals aiming to explore and engineer this pathway. Future research should focus on a more detailed characterization of the later-stage enzymes, particularly the thioesterases, and the elucidation of regulatory mechanisms governing the metabolic flux through this pathway in various bacterial hosts. Such knowledge will be instrumental in developing efficient and economically viable microbial cell factories for 2-methylpentanoic acid production.
References
- 1. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]
- 2. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]
- 3. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial thiolase - Proteopedia, life in 3D [proteopedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Understanding the function of bacterial and eukaryotic thiolases II by integrating evolutionary and functional approaches - CONICET [bicyt.conicet.gov.ar]
- 9. Identification and Characterization of a New Enoyl Coenzyme A Hydratase Involved in Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoates in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of (S)-3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 20. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of 2-Methylvaleric Acid in the Gut: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) produced in the mammalian gut through the microbial fermentation of branched-chain amino acids. As a key metabolite of the gut microbiota, this compound is emerging as a significant signaling molecule in host-microbe interactions, with potential implications for metabolic health and inflammatory responses. This technical guide provides a comprehensive overview of the known biological functions of this compound in the gut, with a focus on its signaling pathways, anti-inflammatory mechanisms, and relevant experimental protocols.
Recent studies have indicated that the concentration of this compound in the gut can be influenced by diet and the composition of the gut microbiota. Altered levels of this SCFA have been observed in metabolic conditions such as type 2 diabetes, suggesting its potential as a biomarker and a therapeutic target.[1] Its biological effects are thought to be mediated primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[1]
Signaling Pathways of this compound
This compound, like other SCFAs, exerts its effects on host cells by activating specific cell surface receptors and by intracellular mechanisms. The primary signaling pathways identified involve G-protein coupled receptors GPR41 and GPR43, and the inhibition of histone deacetylases.
G-Protein Coupled Receptor (GPCR) Signaling
This compound is a ligand for the free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2).[2] Activation of these receptors on various cell types in the gut, including enteroendocrine cells and immune cells, triggers downstream signaling cascades that modulate physiological responses.
-
GPR41 (FFAR3): This receptor is coupled to inhibitory G-proteins (Gi/o).[3][4] Upon activation by SCFAs, GPR41 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in the regulation of energy homeostasis.[3][4] In enteroendocrine L-cells, GPR41 activation can stimulate the release of peptide YY (PYY), a hormone that slows gut motility and promotes satiety. While propionate is a high-potency agonist for GPR41, branched-chain SCFAs are also recognized as active ligands.[2]
-
GPR43 (FFAR2): GPR43 is coupled to both inhibitory (Gi/o) and stimulatory (Gq) G-proteins.[5][6] Its activation can therefore lead to a decrease in cAMP and an increase in intracellular calcium concentrations ([Ca2+]). This dual signaling capacity allows for a wider range of cellular responses, including the modulation of inflammatory pathways. GPR43 is highly expressed in immune cells and is thought to play a crucial role in mediating the anti-inflammatory effects of SCFAs.
Quantitative Data on GPCR Activation
| Receptor | Ligand | EC50 (µM) | Cell Line | Assay Type | Reference |
| GPR43 | Acetate | 300 | CHO | cAMP inhibition | [7] |
| GPR43 | Propionate | ~50-100 | CHO | cAMP inhibition | [5] |
| GPR43 | Butyrate | ~100-300 | CHO | cAMP inhibition | [5] |
| GPR41 | Propionate | 2.1 | HEK293 | Calcium flux | [2] |
| GPR41 | Butyrate | ~10-50 | - | - | [2] |
| GPR41 | Valerate | ~10-50 | - | - | [2] |
Note: The table highlights the lack of specific EC50 values for this compound. The data for other SCFAs are provided for comparative context.
Histone Deacetylase (HDAC) Inhibition
In addition to receptor-mediated signaling, this compound can enter intestinal epithelial cells and act as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can lead to histone hyperacetylation, a more open chromatin structure, and altered gene expression. This mechanism is a key component of its anti-inflammatory and anti-proliferative effects.
Quantitative Data on HDAC Inhibition
Specific IC50 values for this compound against different HDAC isoforms are not well-documented in publicly available literature. The table below presents data for related SCFAs to provide a general understanding of their inhibitory potential.
| HDAC Isoform(s) | Inhibitor | IC50 (µM) | Cell Line/Source | Reference |
| Class I & II | Valproic Acid (related SCFA) | ~500-1000 | - | [8] |
| HDAC1 | Valproic Acid | ~400 | - | [8] |
| HDAC6 | Valeric Acid | Weak inhibition | - | [2] |
Note: The table illustrates the absence of specific IC50 values for this compound. Data for valproic acid and valeric acid are included as related compounds.
Anti-inflammatory Effects of this compound
A key biological function of this compound in the gut is its ability to modulate inflammatory responses. This is particularly relevant in the context of maintaining gut homeostasis and potentially mitigating inflammatory bowel diseases.
Inhibition of the NF-κB Pathway through SUMOylation
One of the proposed anti-inflammatory mechanisms of branched-chain fatty acids, including isomers of this compound, involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines.
Recent evidence suggests that BCFAs can increase the post-translational modification of proteins with Small Ubiquitin-like Modifier (SUMO), a process known as SUMOylation, in intestinal cells. This increased SUMOylation can target inhibitory proteins in the NF-κB pathway, such as IκBα. The SUMOylation of IκBα can enhance its stability and prevent its degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus to activate pro-inflammatory gene expression.
Experimental Protocols
Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of SCFAs due to its high sensitivity and specificity.
Protocol for Quantification of this compound in Fecal Samples by GC-MS
This protocol is adapted from established methods for SCFA analysis.[9][10][11][12][13]
1. Sample Collection and Storage:
-
Collect fresh fecal samples and immediately freeze them at -80°C to prevent changes in SCFA concentrations due to continued microbial activity.
2. Sample Preparation and Extraction:
-
Weigh approximately 50-100 mg of frozen fecal sample.
-
Homogenize the sample in a solution of ice-cold phosphate-buffered saline (PBS) or a suitable extraction solvent (e.g., a mixture of isopropyl alcohol, acetonitrile, and deionized water).[10]
-
Add an internal standard, such as a deuterated analog of this compound or a structurally similar but absent SCFA (e.g., 2-ethylbutyric acid), to each sample for accurate quantification.
-
Acidify the homogenate with a strong acid (e.g., hydrochloric acid or metaphosphoric acid) to protonate the SCFAs, making them more volatile.
-
Perform liquid-liquid extraction with a solvent like diethyl ether or methyl tert-butyl ether (MTBE). Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the SCFAs. Repeat the extraction process for complete recovery.
3. Derivatization (Optional but Recommended):
-
While underivatized SCFAs can be analyzed, derivatization improves chromatographic properties and sensitivity. A common method is esterification.
-
Evaporate the solvent from the extracted SCFAs under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a mixture of isobutyl chloroformate and isobutanol, and incubate at an elevated temperature (e.g., 60-80°C) to form stable ester derivatives.[12]
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column suitable for fatty acid analysis, such as a DB-FATWAX UI or a similar polar column.
-
Injection: Inject 1-2 µL of the derivatized sample in splitless or split mode.
-
Temperature Program: Start with an initial oven temperature of around 50-80°C, hold for a few minutes, then ramp up to a final temperature of 200-250°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Acquisition Mode: Operate in selected ion monitoring (SIM) mode for the highest sensitivity and specificity. Select characteristic ions for this compound derivative and the internal standard.
-
5. Data Analysis:
-
Identify the this compound derivative peak based on its retention time and characteristic mass fragments.
-
Quantify the concentration by creating a standard curve using known concentrations of derivatized this compound standard and the internal standard. Calculate the peak area ratio of the analyte to the internal standard.
Conclusion and Future Directions
This compound is a microbially-produced SCFA with significant potential to influence host physiology, particularly in the gut. Its roles in modulating inflammatory responses and energy metabolism through GPCR activation and HDAC inhibition highlight its importance in maintaining gut homeostasis. While the general mechanisms of action for SCFAs are becoming clearer, there is a pressing need for more specific research on this compound. Future studies should focus on determining its precise binding affinities and potencies for GPR41 and GPR43, as well as its inhibitory activity against specific HDAC isoforms. Elucidating the detailed signaling cascades initiated by this compound in different gut cell types will be crucial for understanding its full biological function and for harnessing its therapeutic potential in the context of metabolic and inflammatory diseases. The development of specific agonists and antagonists for its receptors will be invaluable tools in these future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Energy Homeostasis by GPR41 [frontiersin.org]
- 4. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 7. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of the quantitative protocol for organic acid in fecal samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
2-Methylvaleric Acid: A Fecal Biomarker for Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The gut microbiome's profound influence on host metabolism is a rapidly evolving field of research. Microbial metabolites, particularly short-chain fatty acids (SCFAs), have emerged as key signaling molecules in the intricate crosstalk between the gut microbiota and the host. Among these, 2-Methylvaleric acid, a branched-chain fatty acid produced by the microbial fermentation of amino acids, is gaining prominence as a potential fecal biomarker for metabolic diseases, including type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The concentration of this compound in human feces can vary based on factors such as diet, gut microbiota composition, and host metabolic health. While extensive human data specifically for this compound in metabolic disease is still emerging, existing studies on SCFAs provide valuable context.
| Analyte | Sample Type | Condition | Concentration Range | Reference |
| n-Valeric Acid | Human Feces (wet weight) | Healthy Adults | 0.6 - 3.8 mmol/kg | [1] |
| Isovaleric Acid | Human Feces (wet weight) | Healthy Adults | 0.8 - 5.9 mmol/kg | [1] |
| Various SCFAs | Human Feces | Obese vs. Non-obese | Obese individuals may have altered SCFA profiles.[2][3] | [2][3] |
| This compound | Feces (Diabetic Mouse Model) | Diabetic vs. Normal Control | Significantly reduced in diabetic mice. | [4] |
Note: Data on specific concentrations of this compound in human metabolic diseases is an active area of research. The provided data for n-valeric and isovaleric acids from healthy individuals offers a baseline for comparison. Studies in animal models suggest a significant reduction in fecal this compound in diabetic states.[4]
Experimental Protocols
Accurate quantification of this compound in fecal samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.
Fecal Sample Collection and Storage
-
Collection: Fecal samples should be collected in sterile containers.
-
Storage: Samples should be immediately frozen and stored at -80°C to prevent changes in metabolite profiles.
Sample Preparation and Extraction
A generalized workflow for SCFA extraction from fecal samples is outlined below. Specific protocols may vary.
GC-MS Analysis Protocol
-
Derivatization: Esterification is commonly employed to increase the volatility of SCFAs for GC-MS analysis. A popular method involves derivatization with isobutyl chloroformate in an aqueous solution.
-
Instrumentation: An Agilent 5977B GC/MSD with a 7890B GC is a suitable platform.
-
Column: A capillary column such as a DB-FFAP (30 m x 0.25 mm x 0.25 µm) is recommended.
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 50°C, ramped to 200°C.
-
Detection: Mass spectrometry is used for detection and quantification.
LC-MS/MS Analysis Protocol
-
Derivatization: Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can enhance sensitivity.
-
Instrumentation: A system such as a Sciex Qtrap 4000 with a reversed-phase UPLC system.
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode allows for high selectivity and sensitivity.
Mechanisms of Action
This compound, like other SCFAs, exerts its biological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
G-Protein Coupled Receptor (GPCR) Signaling
This compound is an agonist for the free fatty acid receptors 2 (FFAR2, also known as GPR43) and 3 (FFAR3, also known as GPR41).[5][6] These receptors are expressed in various cell types, including intestinal epithelial cells, immune cells, and adipocytes.
Activation of FFAR2 can couple to both Gαq and Gαi/o proteins.[5] The Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC) and downstream mitogen-activated protein kinase (MAPK) signaling.[7][8] FFAR3 primarily couples to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Recent evidence also suggests that FFAR2 and FFAR3 can form heteromers, resulting in distinct signaling profiles.[9][10]
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids, including valeric acid and its derivatives, can act as inhibitors of histone deacetylases (HDACs).[4][11] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.
By inhibiting HDACs, this compound can lead to hyperacetylation of histones, resulting in a more open chromatin structure that is permissive for transcription.[12] This can lead to the upregulation of genes involved in cell cycle control, such as p21, and apoptosis, which may have implications for cancer therapy.[3][4] The exact isoform specificity of this compound and the full spectrum of genes it regulates via this mechanism are areas of ongoing investigation.
Conclusion
This compound is a promising fecal biomarker that reflects the metabolic activity of the gut microbiota and is linked to host metabolic health. Its multifaceted mechanism of action, involving both GPCR signaling and HDAC inhibition, makes it a molecule of significant interest for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. Standardized and validated analytical methods are essential for advancing research in this area and for ultimately translating these findings into clinical applications. Further studies in human cohorts are needed to firmly establish the quantitative relationship between fecal this compound levels and the risk and progression of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Gut microbiota and fecal short chain fatty acids differ with adiposity and country of origin: The METS-Microbiome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbiome Composition in Obese and Non-Obese Persons: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]
- 6. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
Physical properties of 2-Methylvaleric acid including boiling point and solubility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physical properties of 2-Methylvaleric acid (CAS No: 97-61-0), a branched-chain short-chain fatty acid.[1] Also known as 2-methylpentanoic acid, this compound is a colorless to pale yellow liquid with a pungent, acrid odor.[2][3][4] It is utilized in the formulation of flavors and fragrances and serves as a building block in the synthesis of plasticizers, vinyl stabilizers, and alkyd resins.[2][4] Understanding its physical characteristics, such as boiling point and solubility, is fundamental for its application in chemical synthesis, drug development, and metabolic research.
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Temperature/Conditions |
| Boiling Point | 196 - 198 °C | at 760 mmHg[5][6][7][8] |
| Solubility in Water | 13 g/L | [2][4][5] |
| Solubility in Organic Solvents | Soluble | Ethanol, Ether, Chloroform[4] |
| Density | 0.931 g/mL | at 25 °C[2] |
| Melting Point | -85 °C | [6] |
| Flash Point | 91 - 93 °C | Closed Cup[7] |
| Refractive Index (nD) | 1.411 - 1.416 | at 20 °C[6][8] |
| pKa | 4.782 | at 25 °C |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and solubility of organic compounds like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9][10] For carboxylic acids, boiling points are exceptionally high for their molecular weight due to the formation of stable hydrogen-bonded dimers.[11][12][13] Two common methods for its determination are the distillation method and the capillary method.
a) Simple Distillation Method: This method is suitable for determining the boiling point of a liquid sample of 5 mL or more.[9]
-
Apparatus Setup: A distillation flask is filled with the liquid (e.g., this compound) and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the bottom of the side-arm leading to the condenser.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, observed during the condensation of the vapor, is the boiling point of the liquid.[9] It is crucial to record the atmospheric pressure as the boiling point varies with pressure.[10]
b) Capillary Method (Siwoloboff's Method): This micro-method is ideal for small quantities of liquid.
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[13]
-
Apparatus Setup: The fusion tube is attached to a thermometer. This assembly is then immersed in a heating bath (e.g., an oil bath or a Thiele tube) to ensure uniform heating.[10]
-
Heating and Observation: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Temperature Reading: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]
Solubility provides critical information about the polarity and functional groups present in a molecule.[14] The principle "like dissolves like" is a guiding rule, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[15][16]
a) Qualitative Solubility Test: This protocol determines the solubility of a compound in various solvents to classify it.
-
Preparation: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a small test tube.[14]
-
Solvent Addition: Approximately 0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) is added in small portions.[14]
-
Observation: After each addition, the test tube is shaken vigorously. The compound is classified as "soluble" if it dissolves completely. If the compound dissolves, its acid-base properties can be further tested with litmus paper.[14]
-
Interpretation for this compound:
-
Water: As a compound with a polar carboxylic acid group and a relatively short non-polar alkyl chain (six carbons total), this compound exhibits limited solubility in water.[2][4]
-
Aqueous Base (NaOH, NaHCO₃): Being a carboxylic acid, it readily reacts with aqueous bases to form a highly polar and water-soluble sodium salt (sodium 2-methylvalerate), thus dissolving in these solutions.[17]
-
Aqueous Acid (HCl): No reaction occurs, and solubility is not expected to increase compared to water.
-
Organic Solvents (Ethanol, Ether): The non-polar alkyl chain allows it to be soluble in common organic solvents like ethanol, ether, and chloroform.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the qualitative determination of a compound's solubility class, a standard procedure in organic chemistry.
Caption: Workflow for determining the solubility class of an organic compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 97-61-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-methyl valeric acid [thegoodscentscompany.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 13. byjus.com [byjus.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. google.com [google.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
2-Methylvaleric Acid: A Potential Modulator of the Inflammatory Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the role of 2-Methylvaleric acid in the inflammatory response is limited in publicly available scientific literature. This guide synthesizes information on structurally related compounds, particularly other branched-chain fatty acids (BCFAs) and short-chain fatty acids (SCFAs), to project a potential role and provide a framework for future research.
Introduction to this compound
This compound, also known as 2-methylpentanoic acid, is a branched-chain saturated fatty acid.[1] It is a naturally occurring compound found in some plants, such as Pelargonium graveolens, and is used as a flavoring agent and fragrance.[1] As a member of the branched-chain fatty acid family, its structure suggests potential involvement in metabolic and signaling pathways that influence cellular and physiological processes, including inflammation.
Recent research has highlighted the anti-inflammatory and immunomodulatory properties of BCFAs and other short-chain fatty acids.[2][3][4][5][6][7] These compounds can influence the expression of key inflammatory mediators and modulate critical signaling pathways. This guide will explore the potential mechanisms by which this compound may exert an anti-inflammatory effect, drawing parallels from closely related molecules.
The Inflammatory Cascade: Potential Targets for this compound
Inflammation is a complex biological response involving a host of signaling molecules and immune cells.[8][9][10] Key pathways that orchestrate the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways lead to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2) that produce inflammatory mediators.[2][8][9]
Based on studies of other BCFAs, this compound could potentially exert anti-inflammatory effects by:
-
Inhibiting the NF-κB Pathway: This is a central pathway in inflammation. BCFAs have been shown to suppress the activation of NF-κB, thereby reducing the transcription of numerous pro-inflammatory genes.[11]
-
Modulating MAPK Signaling: The MAPK pathways are involved in cellular stress responses and the production of inflammatory cytokines.
-
Decreasing Pro-inflammatory Cytokine Production: By acting on the upstream signaling pathways, this compound may reduce the synthesis and release of key inflammatory cytokines.[2][11]
-
Inhibiting Inflammatory Enzymes: Like some other fatty acids, it might inhibit enzymes such as COX-2 and lipoxygenases (LOX), which are crucial for the production of prostaglandins and leukotrienes, respectively.[3][4][9]
Quantitative Data on Related Branched-Chain Fatty Acids
Direct quantitative data on the anti-inflammatory activity of this compound is not currently available. However, studies on other BCFAs provide valuable insights into the potential efficacy. The following tables summarize the observed effects of related compounds on key inflammatory markers.
Table 1: Effect of iso-Branched-Chain Fatty Acids on Inflammatory Gene Expression in Human Visceral Adipocytes
| Gene | BCFA Treatment | Concentration | Change in Expression | Reference |
| COX-2 | 14-methylpentadecanoic acid | 10 µM | Decrease | [3] |
| ALOX-15 | 14-methylpentadecanoic acid | 10 µM | Decrease | [3] |
| IL-6 | 14-methylpentadecanoic acid | 10 µM | Decrease | [3] |
Table 2: Effect of iso- and anteiso-Branched-Chain Fatty Acids on Inflammatory Gene Expression in HepG2 Cells
| Gene | BCFA Treatment | Concentration | Change in Expression | Reference |
| CRP | 14-methylpentadecanoic acid (iso) | 5-10 µM | Decrease | [2] |
| IL-6 | 14-methylpentadecanoic acid (iso) | 5-10 µM | Decrease | [2] |
| CRP | 12-methyltetradecanoic acid (anteiso) | Not specified | Increase | [2] |
| IL-6 | 12-methyltetradecanoic acid (anteiso) | Not specified | Increase | [2] |
Table 3: Effect of Branched-Chain Fatty Acids on Cytokine Gene Expression in LPS-Induced Calf Small Intestinal Epithelial Cells
| Gene | BCFA Treatment | Effect | Reference |
| IL-1β | BCFA supplementation | Downregulation | [11] |
| IL-8 | BCFA supplementation | Downregulation | [11] |
| TNF-α | BCFA supplementation | Downregulation | [11] |
| IFN-γ | BCFA supplementation | Downregulation | [11] |
| IL-6 | BCFA supplementation | Reduced levels | [11] |
| IL-10 | BCFA supplementation | Increased expression | [11] |
Signaling Pathways and Experimental Workflows
Visualizing Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that this compound might modulate based on evidence from related fatty acids.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow to assess the anti-inflammatory properties of a compound like this compound.
Caption: Standard experimental workflow for evaluating anti-inflammatory compounds.
Detailed Experimental Protocols
To validate the hypothesized anti-inflammatory effects of this compound, the following experimental protocols, adapted from standard methodologies, can be employed.
In Vitro Anti-inflammatory Assay using Macrophages
-
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages.
-
Methodology:
-
Cell Culture: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or media).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure NO levels in the supernatant using the Griess reagent assay.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: Lyse the remaining cells to extract RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Nos2, Tnf, Il6, and Il1b.
-
Western Blotting: To investigate the mechanism, treat cells for a shorter duration (e.g., 30-60 minutes) and perform Western blotting on cell lysates to detect the phosphorylated (activated) forms of key signaling proteins like p65 (NF-κB) and p38 (MAPK).
-
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
-
Animal Model: Male Wistar rats or Swiss albino mice (180-220 g).
-
Methodology:
-
Acclimatization: Acclimatize animals for at least one week with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Positive control (e.g., Diclofenac, 25 mg/kg, intraperitoneally).
-
Groups 3-5: this compound at different doses (e.g., 10, 20, 40 mg/kg, intraperitoneally or orally).
-
-
Compound Administration: Administer the respective treatments to each group 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
-
Conclusion and Future Directions
While direct evidence is currently lacking, the existing literature on branched-chain and short-chain fatty acids strongly suggests that this compound is a promising candidate for possessing anti-inflammatory properties. It is hypothesized that this compound could modulate key inflammatory signaling pathways, such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokine and mediator production.
Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies as outlined in this guide. Key research questions include:
-
What is the dose-dependent effect of this compound on cytokine production in various immune cell types?
-
Does this compound directly inhibit the activation of the NF-κB and MAPK pathways?
-
What is the efficacy of this compound in various animal models of acute and chronic inflammation?
-
What are the specific molecular targets of this compound within the inflammatory cascade?
Answering these questions will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent for a range of inflammatory diseases.
References
- 1. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. Alleviating the Effect of Branched-Chain Fatty Acids on the Lipopolysaccharide-Induced Inflammatory Response in Calf Small Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Yet Understated Presence of 2-Methylvaleric Acid: A Technical Guide to its Natural Occurrence
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, biosynthesis, and potential signaling roles of 2-Methylvaleric acid in plants and animals. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, a branched-chain fatty acid, is a naturally occurring compound found in a diverse range of biological systems, from plants to animals. While not as abundant as other short-chain fatty acids, its presence as a metabolic byproduct and potential signaling molecule has garnered increasing interest within the scientific community. This technical guide provides an in-depth overview of the current knowledge surrounding the natural occurrence of this compound, including quantitative data, experimental methodologies for its detection, and an exploration of its biosynthetic origins and putative biological functions.
Natural Occurrence of this compound
This compound has been identified in various natural sources, where it often contributes to the characteristic aroma and flavor profiles of foods. It is also a product of microbial metabolism in the gut and a component of animal chemical communication.
In Plants
While this compound is not a universally prominent compound in the plant kingdom, it has been reported in some species. Its presence is often in trace amounts and can be influenced by factors such as plant variety and maturity. One of the most cited plant sources is the essential oil of Pelargonium graveolens (rose geranium), although many compositional analyses of this essential oil do not explicitly list this compound, suggesting its concentration is likely very low and variable[1]. It has also been mentioned as a flavor component in fruits like cherimoya, though quantitative data is scarce[2].
In Animals
In the animal kingdom, this compound is primarily a product of the metabolic activity of gut microbiota on branched-chain amino acids, particularly isoleucine.[3][4] Consequently, it is a common constituent of feces.[4] Beyond its presence as a metabolic byproduct, this compound has been identified as a component of scent markings in some mammals, suggesting a role in chemical communication. For instance, it is a known constituent of the anal sac secretions of domestic cats (Felis catus).[5][6][7][8]
Data Presentation: Quantitative Occurrence
The following tables summarize the available quantitative data for this compound and related short-chain fatty acids in various natural sources. It is important to note that direct quantification of this compound is not always available, and in such cases, data for related compounds are provided for context.
| Plant Source | Compound | Concentration | Reference |
| Cherimoya Fruit Pulp | Hexanoic Acid | 3 mg/kg | Z Lebensm Unters Forsch (1985)[9] |
Table 1: Quantitative Data of a Related Short-Chain Fatty Acid in a Plant Source. Note: Direct quantitative data for this compound in plants is limited in the reviewed literature.
| Animal Source | Compound | Concentration Range (wet weight) | Reference |
| Human Feces | Valeric Acid | 190-2940 nmol/g | Anal Chim Acta (2015)[2] |
| Human Feces | n-Valeric Acid | 0.6-3.8 mmol/kg | Scand J Gastroenterol (1987)[10] |
| Diabetic Mouse Feces (model) | This compound | Significantly reduced vs. controls | MedChemExpress[4] |
Table 2: Quantitative Data of this compound and Related Compounds in Animal Sources.
Biosynthesis of this compound
This compound is a downstream product of the catabolism of the branched-chain amino acid, L-isoleucine. The biosynthetic pathway involves a series of enzymatic reactions that are well-characterized.
The pathway begins with the transamination of L-isoleucine to α-keto-β-methylvalerate, catalyzed by a branched-chain aminotransferase. This is followed by oxidative decarboxylation to form 2-methylbutyryl-CoA, a reaction mediated by the branched-chain α-keto acid dehydrogenase complex. Subsequent enzymatic steps, including dehydrogenation, hydration, and another dehydrogenation, lead to the formation of 2-methylacetoacetyl-CoA. Finally, a thioester hydrolysis step can yield this compound.
Figure 1: Biosynthetic pathway of this compound from L-Isoleucine.
Potential Signaling Roles of this compound
Emerging evidence suggests that this compound may act as a signaling molecule, potentially influencing host metabolism and inflammatory responses. Two primary mechanisms have been proposed: activation of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[3][4]
Short-chain fatty acids are known ligands for several GPCRs, such as FFAR2 (GPR43) and FFAR3 (GPR41). Activation of these receptors can trigger various downstream signaling cascades, impacting processes like glucose homeostasis and immune cell function. Similarly, by inhibiting HDACs, short-chain fatty acids can modulate gene expression through epigenetic mechanisms, leading to changes in cellular function. While the direct interaction of this compound with specific GPCRs and HDACs requires further investigation, its structural similarity to other known active short-chain fatty acids points to a plausible role in these signaling pathways.
Figure 2: Proposed signaling mechanisms of this compound.
Experimental Protocols
The accurate quantification of this compound from complex biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique.
Sample Preparation and Extraction of Short-Chain Fatty Acids
Objective: To extract short-chain fatty acids, including this compound, from biological samples such as feces or tissue homogenates.
Materials:
-
Biological sample (e.g., feces, tissue)
-
Internal standard solution (e.g., deuterated this compound or another odd-chain fatty acid)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Extraction solvent (e.g., diethyl ether, methyl tert-butyl ether)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Weigh a known amount of the homogenized biological sample into a centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution.
-
Acidify the sample by adding HCl or H₂SO₄ to a final pH of approximately 2. This protonates the fatty acids, making them more soluble in organic solvents.
-
Add the extraction solvent to the tube, vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer containing the fatty acids to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh aliquot of the extraction solvent to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify this compound in the prepared extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid analysis (e.g., a wax or polar-modified column)
Typical GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp to 150 °C at 10 °C/minute
-
Ramp to 240 °C at 20 °C/minute, hold for 5 minutes
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.
-
Quantification is performed by creating a calibration curve using known concentrations of this compound standard and the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration.
Figure 3: General experimental workflow for the analysis of this compound.
Conclusion and Future Directions
This compound is a naturally occurring branched-chain fatty acid with a widespread but often low-level presence in both the plant and animal kingdoms. Its origins are primarily linked to the microbial metabolism of isoleucine. While its role as a flavor and aroma compound is acknowledged, its potential as a signaling molecule involved in metabolic and inflammatory regulation is an exciting and emerging area of research.
Future research should focus on several key areas:
-
Quantitative Analysis: More comprehensive studies are needed to accurately quantify the concentration of this compound in a wider variety of plants, foods, and animal tissues and secretions.
-
Biosynthesis Regulation: A deeper understanding of the factors that regulate the biosynthesis of this compound, particularly the activity of the gut microbiome, is required.
-
Signaling Pathway Elucidation: Detailed investigations into the specific G protein-coupled receptors and histone deacetylases that interact with this compound are crucial to unravel its precise signaling mechanisms and physiological effects.
The development of more sensitive and targeted analytical methods will be instrumental in advancing our knowledge of this intriguing molecule and its role in biological systems, potentially opening new avenues for therapeutic intervention and drug development.
References
- 1. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the microbiome and volatile compounds in anal gland secretions from domestic cats (Felis catus) using metagenomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Olfactory discrimination of anal sac secretions in the domestic cat and the chemical profiles of the volatile compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Volatile acids in tropical fruits: cherimoya (Annona cherimolia, Mill.), guava (psidium guajava, L.), mango (Mangifera indica, L., var. Alphonso), papaya (Carica papaya, L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-chain fatty acids in the normal human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for 2-Methylvaleric Acid Derivatization for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is a metabolic product of gut microbiota and is increasingly recognized as a potential biomarker for various metabolic diseases, including type 2 diabetes.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and clinical significance. Gas chromatography (GC) is a powerful analytical technique for the analysis of volatile compounds. However, due to the polar nature and low volatility of carboxylic acids like this compound, direct GC analysis is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[2][3]
To overcome these limitations, a derivatization step is essential to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.[2][3][4] This application note provides a detailed protocol for the derivatization of this compound using silylation, a widely used and effective method for the analysis of compounds containing active hydrogens, such as carboxylic acids.[4][5] The protocol described herein utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the efficient conversion of this compound to its trimethylsilyl (TMS) ester.
Experimental Protocols
This section details the necessary materials, reagents, and a step-by-step procedure for the derivatization of this compound.
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
GC vials with inserts
-
Microsyringes
-
Vortex mixer
-
Heating block or oven
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Detailed Derivatization Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard and dissolve it in an anhydrous solvent to prepare a stock solution.
-
For biological samples, an appropriate extraction method should be employed to isolate the short-chain fatty acids. The final extract should be dried completely under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried sample or an aliquot of the standard solution in a GC vial with a suitable volume of anhydrous pyridine.
-
-
Derivatization Reaction:
-
Add 50 µL of BSTFA with 1% TMCS to the sample in the GC vial.[6]
-
Tightly cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.[6]
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.[6]
-
The reaction involves the silylation of the carboxylic acid group to form a volatile trimethylsilyl ester.[4]
-
-
Cooling and Analysis:
-
After the reaction is complete, cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Analysis Conditions (Example)
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound and other short-chain fatty acids using a derivatization method coupled with GC-MS. The data is compiled from a study utilizing benzyl chloroformate derivatization, which also demonstrates excellent performance for SCFA analysis.[7][8]
| Analyte | Linearity (R²) | Limit of Detection (LOD) (pg) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) |
| This compound | 0.9998 | 0.1 - 5 | 0.05 - 0.1 | 80.88 - 119.03 |
| Acetic acid | >0.995 | 0.1 - 5 | 0.05 - 0.1 | 80.87 - 119.03 |
| Propionic acid | >0.995 | 0.1 - 5 | 0.05 - 0.1 | 80.87 - 119.03 |
| Butyric acid | >0.995 | 0.1 - 5 | 0.05 - 0.1 | 80.87 - 119.03 |
| Valeric acid | >0.995 | 0.1 - 5 | 0.05 - 0.1 | 80.87 - 119.03 |
| Hexanoic acid | >0.995 | 0.1 - 5 | 0.05 - 0.1 | 80.87 - 119.03 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 7. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of 2-Methylvaleric Acid in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Methylvaleric acid, a branched-chain fatty acid, is a metabolite involved in various physiological and pathological processes. Accurate and reliable quantification of this compound in plasma is crucial for researchers in fields such as metabolomics, nutritional science, and drug development to understand its role as a potential biomarker and its metabolic pathways. This application note provides detailed protocols for the quantitative analysis of this compound in human plasma using two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for the quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires a derivatization step to convert the non-volatile this compound into a more volatile and thermally stable compound, typically a methyl ester. This method provides excellent chromatographic separation and is a well-established technique for fatty acid analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method can also benefit from derivatization to enhance ionization efficiency and improve sensitivity. LC-MS/MS offers high specificity through the use of multiple reaction monitoring (MRM) and can often involve simpler sample preparation compared to GC-MS.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0.5 - 100 µg/mL | 0.5 - 50.0 ng/mL[1] |
| Limit of Detection (LOD) | ~0.03 - 0.12 µg/mL (for similar SCFAs)[2] | ~0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.1 µg/mL | 0.5 ng/mL[1][3] |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Experimental Protocols
I. GC-MS Method: Methyl Ester Derivatization
This protocol describes the analysis of this compound in plasma as its methyl ester derivative.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS) (e.g., Heptadecanoic acid)
-
Methanol (LC-MS grade)
-
Hydrochloric Acid (HCl), concentrated
-
Hexane (GC grade)
-
Sodium Sulfate, anhydrous
-
Human plasma (collected in EDTA or heparin tubes)
2. Sample Preparation and Derivatization:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 1 mL of 5% HCl in methanol (v/v).
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 500 µL of hexane and vortex for 1 minute to extract the fatty acid methyl esters.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-FFAP capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 240°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
II. LC-MS/MS Method: 3-Nitrophenylhydrazine (3-NPH) Derivatization
This protocol details the quantification of this compound using derivatization with 3-NPH followed by LC-MS/MS analysis.[4]
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
Human plasma (collected in EDTA or heparin tubes)
2. Sample Preparation and Derivatization:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Prepare the derivatization reagent by mixing equal volumes of 50 mM 3-NPH in 50% acetonitrile and a solution of 50 mM EDC with 7% pyridine in 50% acetonitrile.
-
Add 50 µL of the derivatization reagent to the supernatant.
-
Incubate at 40°C for 30 minutes.
-
After incubation, add 400 µL of water with 0.1% formic acid.
-
Centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an LC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: ZORBAX Extend-C18 column (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 15% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 15% B for equilibration
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be optimized for this compound-3NPH derivative and its internal standard.
Experimental Workflow Diagrams
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide sensitive and reliable approaches for the quantification of this compound in human plasma. The choice of method will depend on the specific requirements of the study, available instrumentation, and desired throughput. Proper method validation should be performed in accordance with regulatory guidelines to ensure data quality and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 2-Methylvaleric Acid Stereoisomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the chiral separation of (R)- and (S)-2-methylvaleric acid stereoisomers using High-Performance Liquid Chromatography (HPLC). Due to the increasing importance of stereoisomeric purity in the pharmaceutical and chemical industries, reliable analytical methods for enantioseparation are crucial.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining a screening protocol on two distinct chiral stationary phases (CSPs) and detailing the experimental parameters for achieving baseline resolution. The methodologies are presented with clarity to ensure reproducibility.
Introduction
2-Methylvaleric acid is a chiral carboxylic acid with a stereocenter at the second carbon position. The distinct pharmacological and toxicological profiles of its enantiomers necessitate a robust analytical method for their separation and quantification. Chiral HPLC is a powerful technique for resolving enantiomers, primarily through the use of chiral stationary phases (CSPs) that create transient diastereomeric complexes with the analyte molecules.[3] The selection of an appropriate CSP and the optimization of the mobile phase are critical for successful enantioseparation.[4] This application note describes a screening approach using both a polysaccharide-based and a Pirkle-type CSP, which are commonly employed for the separation of acidic compounds.[2][3][5]
Experimental Protocols
A screening approach on two different types of chiral stationary phases is recommended to identify the optimal conditions for the separation of this compound enantiomers.
2.1. Recommended Columns and Mobile Phases
The following column and mobile phase combinations are suggested for the initial screening:
-
Column 1: A polysaccharide-based CSP, such as Chiralcel® OD-H or a similar cellulose-based column, is often effective for the separation of carboxylic acids in normal-phase mode.[3][5]
-
Column 2: A Pirkle-type CSP, such as a Whelk-O® 1 column, is also a suitable candidate, known for its broad selectivity, particularly for compounds like arylpropionic acids which share structural similarities with this compound.[2][3]
2.2. Instrumentation and General Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is suitable.
-
Detection: UV detection at 210 nm is recommended, as carboxylic acids exhibit absorbance at lower wavelengths.
-
Temperature: Column temperature should be maintained at 25 °C to ensure reproducibility.
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point for analytical columns.[3]
-
Injection Volume: 10 µL.
2.3. Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2.4. Detailed Chromatographic Conditions
The following table summarizes the starting conditions for the screening protocol.
| Parameter | Condition A (Polysaccharide CSP) | Condition B (Pirkle-Type CSP) |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent | Whelk-O® 1 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | n-Hexane / 2-Propanol / Acetic Acid (95:5:0.5, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
Note: The addition of a small amount of a strong acid like TFA or acetic acid to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group and improving peak shape and resolution.[3]
Data Presentation
The following table presents hypothetical, yet expected, results from the chiral separation of this compound based on the proposed protocols. These values are for illustrative purposes to demonstrate a successful separation.
| Column Type | Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Chiralcel® OD-H | (R)-isomer | 8.5 | 2.1 | 1.1 |
| (S)-isomer | 9.8 | 1.2 | ||
| Whelk-O® 1 | (S)-isomer | 11.2 | 1.8 | 1.3 |
| (R)-isomer | 12.5 | 1.2 |
Note: The elution order of the enantiomers can be inverted by using a CSP with the opposite absolute configuration.[2]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the chiral separation of this compound.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
This application note provides a robust starting point for the successful chiral separation of this compound enantiomers. By screening both a polysaccharide-based and a Pirkle-type chiral stationary phase with appropriate normal-phase mobile phases containing an acidic modifier, a baseline resolution can be achieved. The detailed protocols and workflow are designed to guide researchers in developing a reliable and reproducible analytical method for the stereoisomeric analysis of this compound. Further optimization of the mobile phase composition and other chromatographic parameters may be performed to enhance the separation as needed.
References
Application of 2-Methylvaleric Acid in Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant metabolite in the field of metabolomics.[1] Produced by the gut microbiota through the metabolism of branched-chain amino acids, this molecule is gaining attention as a potential biomarker and a modulator of host physiology.[1] Alterations in the concentration of this compound have been linked to metabolic diseases, particularly type 2 diabetes, and it is also being investigated for its potential roles in cancer and neurodegenerative disorders.[1][2] Functionally, this compound is thought to regulate host energy metabolism and inflammatory responses, potentially through mechanisms involving G protein-coupled receptors (GPCRs) and histone deacetylase (HDAC) inhibition.[1][3]
These application notes provide a comprehensive overview of the role of this compound in metabolomics research, including detailed experimental protocols for its quantification and diagrams illustrating its metabolic origin and potential signaling pathways.
Data Presentation: Quantitative Analysis of this compound
The accurate quantification of this compound in various biological matrices is crucial for understanding its physiological and pathological roles. Below is a summary of reported quantitative data.
| Disease Model/Condition | Biological Matrix | Analytical Method | Observed Change in this compound | Reference/Comment |
| Type 2 Diabetes (Mouse Model) | Feces | GC-MS | Significantly reduced in diabetic mice compared to normal controls. | A 16-week high-fat diet + STZ induction model was used.[1] |
| Method Validation | Standard Solution | GC-MS | Good linearity (R²=0.9998) in the concentration range of 0.1-10 μg/mL. | Demonstrates the suitability of GC-MS for quantification.[1] |
| Breast Cancer | Plasma | LC-ESI-QTOF MS/MS | Alterations in short- and medium-chain fatty acids observed. | While not specific to this compound, this study highlights the relevance of SCFAs in cancer.[4] |
| Inflammatory Bowel Disease | Plasma and Urine | LC-MS/MS | Altered levels of various SCFAs compared to non-disease subjects. | Indicates the potential of SCFAs as biomarkers in inflammatory conditions.[5] |
Signaling and Metabolic Pathways
Metabolic Origin of this compound
This compound is a product of amino acid fermentation by the gut microbiota. The diagram below illustrates its origin from the branched-chain amino acid isoleucine.
Caption: Metabolic pathway of this compound production from Isoleucine by gut microbiota.
Proposed Signaling Pathways of this compound
This compound, like other SCFAs, may exert its biological effects through the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).
Caption: Proposed signaling mechanisms of this compound via GPCR activation and HDAC inhibition.
Experimental Protocols
1. Quantification of this compound in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the extraction, derivatization, and analysis of this compound from fecal samples.
Materials:
-
Fecal sample (stored at -80°C)
-
Internal Standard (IS): e.g., 4-methylvaleric acid or a deuterated analog
-
Extraction Solvent: Anhydrous ether
-
Acidifying Agent: 15% Phosphoric acid
-
Dehydrating Agent: Anhydrous sodium sulfate
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of sterile water and homogenize thoroughly using a bead beater or vortexer.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer 500 µL of the supernatant to a new tube.
-
Acidify the sample by adding 100 µL of 15% phosphoric acid.
-
Add 1 mL of anhydrous ether and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a clean tube.
-
Repeat the extraction with another 1 mL of anhydrous ether and combine the ether extracts.
-
-
Dehydration and Derivatization:
-
Add a small amount of anhydrous sodium sulfate to the combined ether extract to remove any residual water.
-
Transfer the dried ether extract to a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and the internal standard.
-
2. Quantification of this compound in Plasma Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method for the analysis of this compound in plasma, which often requires derivatization to enhance sensitivity.
Materials:
-
Plasma sample (stored at -80°C)
-
Internal Standard (IS): Stable isotope-labeled this compound
-
Protein Precipitation Agent: Acetonitrile (ACN)
-
Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation and Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of water:acetonitrile (1:1, v/v).
-
Add 20 µL of 200 mM 3-NPH in 50% acetonitrile.
-
Add 20 µL of 120 mM EDC in 50% acetonitrile.
-
Vortex and incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 10 µL of 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized this compound from other components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for 3-NPH derivatives.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for derivatized this compound and the internal standard.
-
Experimental Workflow for Metabolomics Analysis of this compound
Caption: A typical experimental workflow for the metabolomic analysis of this compound.
Conclusion
This compound is a metabolite of growing interest in the study of gut microbiome-host interactions and their implications for human health and disease. Its potential as a biomarker for metabolic disorders like type 2 diabetes warrants further investigation. The protocols and information provided herein offer a foundation for researchers to accurately quantify this compound and explore its biological functions. As research in this area progresses, a deeper understanding of the signaling pathways modulated by this compound will be crucial for the development of novel diagnostic and therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A plasma metabolomic signature discloses human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methylvaleric Acid: A Potential Biomarker for Type 2 Diabetes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is emerging as a potential biomarker in the landscape of type 2 diabetes (T2D) research. Produced by the gut microbiota through the metabolism of branched-chain amino acids, this metabolite is gaining attention for its potential role in host energy metabolism and inflammatory responses.[1][2] Studies in animal models have demonstrated a significant reduction of this compound in the feces of diabetic mice, suggesting a possible link between its abundance and the pathophysiology of T2D.[1][2] This document provides a comprehensive overview of the current understanding of this compound as a T2D biomarker, including detailed experimental protocols for its quantification and an exploration of its potential signaling pathways.
Data Presentation
While research in animal models has provided initial evidence for the role of this compound in T2D, comprehensive quantitative data in human subjects remains an area of active investigation. The following table summarizes the key findings from a diabetic mouse model study.
Table 1: Fecal Concentration of this compound in a Diabetic Mouse Model
| Group | Fecal this compound Level | Key Findings |
| Normal Control Mice | Baseline | Normal physiological levels. |
| Diabetic Mice (High-Fat Diet + STZ induction) | Significantly Reduced | Demonstrates a negative correlation between this compound and a diabetic state.[1][2] |
Note: Specific concentrations from the cited source were not available. The linearity of the GC-MS analysis was established in the range of 0.1-10 µg/mL.[1][2]
Signaling Pathways and Mechanism of Action
This compound is believed to exert its effects on host metabolism through two primary mechanisms: activation of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[1][2]
Activation of Free Fatty Acid Receptors (FFARs)
This compound, as a short-chain fatty acid, is a potential ligand for Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are expressed in various tissues, including pancreatic β-cells and intestinal L-cells, and play a role in regulating metabolism.
-
FFAR3 in Pancreatic β-cells: Activation of FFAR3 in pancreatic β-cells by SCFAs has been shown to inhibit insulin secretion through a Gαi/o-mediated pathway. This suggests a potential feedback mechanism to modulate insulin release.
-
FFAR2 in Intestinal L-cells: In contrast, activation of FFAR2 in intestinal L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Volatile Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile fatty acids (VFAs), also known as short-chain fatty acids (SCFAs), are key metabolites in various biological processes and their quantification is crucial in fields ranging from environmental monitoring to drug development and gut microbiome research. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of VFAs in diverse matrices.[1][2][3][4][5] This document provides detailed application notes and protocols for the analysis of VFAs using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Headspace SPME for VFA Analysis
HS-SPME involves the exposure of a fused silica fiber coated with a polymeric stationary phase to the headspace above a sample in a sealed vial.[3] VFAs, being volatile, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. The fiber is subsequently retracted and introduced into the heated injection port of a gas chromatograph, where the VFAs are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.
Key Advantages of SPME for VFA Analysis:
-
Solvent-Free: Eliminates the need for organic solvents, making it an environmentally friendly "green" analytical technique.[2]
-
High Sensitivity: SPME can concentrate analytes from the sample, leading to low detection limits, often in the µg/L to mg/L range.[6][7]
-
Simplicity and Automation: The procedure is straightforward and can be fully automated, increasing sample throughput.[8][9]
-
Versatility: Applicable to a wide range of sample matrices, including wastewater, biological fluids, and food samples.[3][6][10]
Data Presentation: Quantitative Performance of SPME for VFA Analysis
The following table summarizes typical performance data for the quantitative analysis of VFAs using HS-SPME coupled with GC. The specific values can vary depending on the sample matrix, instrumentation, and exact method parameters.
| Volatile Fatty Acid | Fiber Type | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Relative Standard Deviation (RSD) (%) | Reference |
| Acetic Acid | PDMS/CAR | 1500–40000 | 467 | 5.6-13.3 | [6][7] |
| Propionic Acid | PDMS/CAR | 70–45000 | 19-760 | 5.6-13.3 | [6][7] |
| Butyric Acid | PDMS/CAR | 70–45000 | 3 | 5.6-13.3 | [6][7] |
| Pentanoic Acid | PDMS/CAR | 70–45000 | 19-675 | 5.6-13.3 | [6][7] |
| Hexanoic Acid | PDMS/CAR | 70–45000 | 19-675 | 5.6-13.3 | [6][7] |
PDMS/CAR: Polydimethylsiloxane/Carboxen
Experimental Protocols
I. Protocol for Direct Headspace SPME-GC-MS Analysis of VFAs
This protocol is suitable for the direct analysis of free VFAs in aqueous samples.
1. Materials and Reagents:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of VFAs.[1][11] A Polydimethylsiloxane/Carboxen (PDMS/CAR) fiber is also a suitable option, particularly for the shortest chain fatty acids.[6]
-
Vials: 10 mL or 20 mL amber glass headspace vials with PTFE/silicone septa.
-
Reagents:
2. Sample Preparation:
-
Place a 5 mL aliquot of the aqueous sample into a 10 mL headspace vial.
-
If an internal standard is used, spike the sample with a known concentration of the internal standard solution.
-
Acidification: To protonate the VFAs and increase their volatility, lower the sample pH to approximately 1.5-2.0 by adding a small volume of concentrated sulfuric or phosphoric acid.[7]
-
Salting-Out: Add sodium chloride to the sample to achieve a concentration of 0.3-0.5 g/mL.[7] This increases the ionic strength of the solution, promoting the partitioning of VFAs into the headspace.
-
Immediately cap the vial tightly with a PTFE/silicone septum and aluminum crimp cap.
3. Headspace SPME Procedure:
-
Place the vial in an autosampler tray or a heating block with agitation.
-
Equilibration: Incubate the sample at a specific temperature (e.g., 60-70°C) for a set time (e.g., 15-30 minutes) with constant agitation to allow the VFAs to partition into the headspace and reach equilibrium.[2][11]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature with continued agitation.[1][11]
-
Desorption: Retract the fiber into the needle and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption for a period of 2-5 minutes.[12]
4. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX or FFAP).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 1-2 minutes.
-
Ramp: Increase to 200-240°C at a rate of 5-10°C/min.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 30-300.
-
II. Protocol for VFA Analysis with Derivatization
For improved chromatographic peak shape and sensitivity, especially for more polar VFAs, derivatization is often employed.[13] This protocol describes esterification to form fatty acid methyl esters (FAMEs).
1. Additional Materials and Reagents:
2. Derivatization and Extraction Procedure:
-
For aqueous samples, it is often necessary to first extract the VFAs into an organic solvent or to lyophilize the sample to remove water, which can interfere with the derivatization reaction.[13]
-
To the dried sample or organic extract, add 2 mL of 14% BF₃-Methanol reagent.[13]
-
Cap the vial and heat at 60-70°C for 15-30 minutes to facilitate the esterification reaction.[13]
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of ultrapure water to the vial.
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for HS-SPME analysis as described in Protocol I, step 3 onwards.
Visualizations
Caption: Workflow for HS-SPME-GC-MS analysis of VFAs.
Caption: Logical workflow for VFA derivatization prior to analysis.
References
- 1. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commons.emich.edu [commons.emich.edu]
- 4. supelco.com.tw [supelco.com.tw]
- 5. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study [mdpi.com]
- 6. Development of a headspace solid-phase microextraction procedure for the determination of free volatile fatty acids in waste waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. shimadzu.com [shimadzu.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. MASONACO - HS GC-MS analysis of VFA [masonaco.org]
- 11. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Methylvaleric Acid
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Methylvaleric acid (also known as 2-methylpentanoic acid). These application notes are intended for researchers, scientists, and professionals in drug development and metabolomics who utilize mass spectrometry for the identification and quantification of small organic molecules. This guide includes a summary of its characteristic mass fragments, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and diagrams illustrating the experimental workflow and fragmentation pathways.
Introduction
This compound is a branched-chain short-chain fatty acid (SCFA) with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol .[1][2] It is found in various natural sources and is a metabolite of interest in studies of the gut microbiome and metabolic diseases.[3] Accurate identification and quantification of this compound are crucial in these research areas, for which mass spectrometry is a powerful analytical technique. Understanding its fragmentation pattern is essential for unambiguous identification in complex biological matrices.
Mass Spectrometry Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak ([M]⁺) at m/z 116 is often of low abundance or absent. The fragmentation is dominated by cleavages adjacent to the carbonyl group and rearrangements.
Table 1: Prominent Fragment Ions of this compound in EI-MS [1][4]
| m/z | Proposed Fragment Ion | Proposed Structure | Relative Intensity |
| 116 | [C6H12O2]⁺ | [CH3CH2CH2CH(CH3)COOH]⁺ | Low to absent |
| 101 | [M - CH3]⁺ | [CH3CH2CH2CHCOOH]⁺ | Low |
| 87 | [M - C2H5]⁺ | [CH3CH(CH3)COOH]⁺ | Moderate |
| 74 | [C3H6O2]⁺ | [CH3CH=C(OH)2]⁺ | High (Base Peak) |
| 73 | [M - C3H7]⁺ | [CH(CH3)COOH]⁺ | Moderate |
| 57 | [C4H9]⁺ | [CH3CH2CH(CH3)]⁺ | Moderate |
| 45 | [COOH]⁺ | [COOH]⁺ | Moderate |
| 43 | [C3H7]⁺ | [CH3CH2CH2]⁺ | High |
| 41 | [C3H5]⁺ | [CH2=CH-CH2]⁺ | High |
| 29 | [C2H5]⁺ | [CH3CH2]⁺ | Moderate |
| 27 | [C2H3]⁺ | [CH2=CH]⁺ | Moderate |
Note: Relative intensities are approximate and can vary depending on the instrument and analytical conditions.
The base peak is typically observed at m/z 74. This prominent fragment is a result of a McLafferty rearrangement, a characteristic fragmentation of carboxylic acids with a gamma-hydrogen. In this rearrangement, a hydrogen atom from the gamma-carbon is transferred to the carbonyl oxygen, leading to the cleavage of the beta-carbon-gamma-carbon bond and the elimination of a neutral alkene.
Other significant fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[5] Alpha-cleavage, the breaking of the bond between the alpha and beta carbons, also contributes to the observed fragments.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound and other short-chain fatty acids in aqueous samples.[6] Derivatization is often employed for SCFA analysis but is not included in this direct injection protocol.
3.1. Materials and Reagents
-
This compound standard (≥98% purity)[2]
-
Methanol or other suitable organic solvent
-
Deionized water
-
GC-MS vials and caps
3.2. Sample Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 5 µM to 200 µM.
-
Sample Aliquoting: Aliquot the prepared standards and any unknown samples into 2 mL GC vials. Fill the vials to the brim to minimize headspace, which can reduce the loss of volatile fatty acids.
3.3. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Autosampler: Agilent 7693 or equivalent
Table 2: GC-MS Parameters
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Split (Split ratio 10:1) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| GC Oven | |
| Initial Temperature | 80 °C |
| Hold Time | 2 min |
| Ramp Rate 1 | 10 °C/min to 150 °C |
| Ramp Rate 2 | 25 °C/min to 240 °C |
| Final Hold Time | 5 min |
| MS | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 240 °C |
| Scan Range | m/z 25-200 |
3.4. Data Analysis
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, as determined by the analysis of the pure standard.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantify the amount of this compound in unknown samples by constructing a calibration curve from the peak areas of the calibration standards.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The mass spectrum of this compound is distinguished by a prominent base peak at m/z 74, resulting from a McLafferty rearrangement, along with other characteristic fragments. The provided GC-MS protocol offers a reliable method for the separation and identification of this and other short-chain fatty acids. A thorough understanding of these fragmentation patterns and analytical methods is crucial for accurate compound identification in complex sample matrices.
References
Preparing Stock Solutions of 2-Methylvaleric Acid in DMSO: An Application Note and Protocol
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2-Methylvaleric acid in dimethyl sulfoxide (DMSO). This compound, a branched-chain fatty acid, is a molecule of interest in metabolic disease research and the flavor and fragrance industry.[1][2][3][4][5] Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. This guide outlines the material properties, detailed protocols for dissolution, and best practices for storage to ensure solution stability and integrity.
Introduction
This compound, also known as 2-methylpentanoic acid, is a short-chain fatty acid that serves as a potential biomarker for metabolic diseases such as type 2 diabetes.[1] It is a product of gut microbe metabolism of branched-chain amino acids and may play a role in regulating host energy metabolism and inflammatory responses.[1] Given its relevance in biomedical research, standardized methods for preparing solutions of this compound are essential for reliable in vitro and in vivo studies. DMSO is a common solvent for preparing stock solutions of small molecules due to its high dissolving power and miscibility with aqueous media.[6] This application note details the necessary steps to prepare stable and accurate stock solutions of this compound in DMSO.
Materials and Properties
A thorough understanding of the physical and chemical properties of both this compound and DMSO is crucial for safe handling and effective solution preparation.
This compound Properties
| Property | Value | Reference |
| Synonyms | 2-Methylpentanoic acid, α-methylvaleric acid | [3][7] |
| Molecular Formula | C6H12O2 | [3] |
| Molecular Weight | 116.16 g/mol | [3][8] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.931 g/mL at 25 °C | [8] |
| Boiling Point | 196-197 °C | [2] |
| Solubility in DMSO | 65 mg/mL (559.57 mM) to 100 mg/mL (860.88 mM) | [1][8] |
| Storage (Pure) | -20°C for up to 3 years | [8][9] |
Dimethyl Sulfoxide (DMSO) Properties
| Property | Value |
| Molecular Formula | C2H6OS |
| Molecular Weight | 78.13 g/mol |
| Appearance | Clear, colorless liquid |
| Key Characteristics | Highly polar aprotic solvent, hygroscopic |
Safety Precautions: this compound is corrosive and can cause skin burns and eye damage.[4][10][11] DMSO is a skin irritant and can facilitate the absorption of other chemicals. Always handle both chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials
-
This compound (liquid)
-
Anhydrous/high-purity DMSO
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure
-
Equilibration: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation:
-
To prepare 1 mL of a 100 mM solution, you will need 11.616 mg of this compound.
-
Since this compound is a liquid, it is more practical to measure by volume. Using the density (0.931 g/mL), calculate the required volume:
-
Volume (µL) = (Mass (mg) / Density (g/mL)) * 1000 = (11.616 mg / 0.931 g/mL) = 12.48 µL
-
-
-
Dispensing: In a fume hood, carefully pipette 12.48 µL of this compound into a sterile amber vial.
-
Dissolution: Add 987.52 µL of anhydrous DMSO to the vial to bring the total volume to 1 mL.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
Aiding Dissolution (if necessary): If complete dissolution is not achieved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[8] Gentle warming to 37°C can also be applied.[12]
-
Verification: Visually inspect the solution to ensure it is clear and free of any precipitates.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Recommendation |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][9][12] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][9][12] |
Note: DMSO is hygroscopic; therefore, it is crucial to use anhydrous DMSO and minimize the exposure of the stock solution to air to prevent the absorption of water, which can affect compound stability.[1][13]
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for preparing this compound stock solution in DMSO.
Conclusion
This application note provides a detailed and standardized protocol for the preparation of this compound stock solutions in DMSO. By following these guidelines, researchers can ensure the preparation of accurate, stable, and reproducible solutions for use in a variety of experimental settings. Adherence to proper safety, handling, and storage procedures is paramount to maintaining the quality of the stock solution and ensuring the validity of experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 97-61-0 [chemicalbook.com]
- 3. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methyl valeric acid [thegoodscentscompany.com]
- 5. 2-methyl valeric acid [perflavory.com]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580) [hmdb.ca]
- 8. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. (S)-2-Methylvaleric acid | 1187-82-2 [amp.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. glpbio.com [glpbio.com]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography Analysis of 2-Methylvaleric Acid
Welcome to the technical support center for the gas chromatography (GC) analysis of 2-Methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of this and other short-chain fatty acids (SCFAs).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a tailing peak for this compound in my gas chromatogram?
A1: Peak tailing for this compound, a carboxylic acid, is a common issue in gas chromatography. It is often caused by the polar nature of the carboxyl group interacting with active sites within the GC system. These interactions can occur in the injector, the column, or the detector, leading to delayed elution of a portion of the analyte molecules and resulting in an asymmetrical peak shape.[1][2][3][4] Other potential causes include column contamination, improper column installation, or a mismatch between the sample solvent and the stationary phase polarity.[1][5]
Q2: What is the most effective way to eliminate peak tailing for this compound?
A2: While several factors can contribute to peak tailing, the most robust solution for consistently achieving sharp, symmetrical peaks for this compound is chemical derivatization.[6][7] Derivatization chemically modifies the polar carboxyl group into a less polar and more volatile functional group, such as an ester or a silyl ester.[6][7][8] This modification significantly reduces interactions with active sites in the GC system, leading to improved peak shape, better sensitivity, and more reproducible results.
Q3: Can I analyze this compound without derivatization?
A3: Yes, it is possible to analyze this compound without derivatization, but it requires careful optimization of the GC system and analytical method to minimize peak tailing.[9] This approach typically involves using a specialized GC column designed for the analysis of free fatty acids, ensuring a highly inert flow path, and carefully optimizing parameters like injector temperature and carrier gas flow rate. However, achieving consistent and high-quality results without derivatization can be challenging.
Q4: What type of GC column is best for analyzing underivatized this compound?
A4: For the direct analysis of free carboxylic acids like this compound, a polar stationary phase is recommended.[6] Columns with polyethylene glycol (PEG) phases, often referred to as WAX columns (e.g., Carbowax 20M, DB-WAX, FFAP), are commonly used.[6] These phases have a higher tolerance for acidic compounds compared to non-polar phases. However, they are also more susceptible to damage from water and oxygen, especially at high temperatures.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing of Underivatized this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing this compound without derivatization.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Step 1: Check System for General Issues
| Potential Cause | Recommended Action | Comments |
| Leaks in the system | Perform a leak check, especially at the injector septum and column fittings. | Leaks can introduce oxygen, which can damage the column, and affect carrier gas flow consistency.[10] |
| Contaminated or active injector liner | Replace the injector liner with a new, deactivated liner. | Non-volatile residues from previous injections can create active sites.[11] |
| Improper column installation | Reinstall the column, ensuring it is cut squarely and inserted to the correct depth in the injector and detector. | An improper cut or installation can create dead volume and turbulence, leading to peak tailing.[2][5] |
| Septum bleed or contamination | Replace the septum. Use a high-quality, low-bleed septum. | Pieces of the septum can fall into the liner, and the septum itself can be a source of contamination.[11] |
Step 2: Evaluate GC Column Condition and Type
| Potential Cause | Recommended Action | Comments |
| Column contamination | Trim 0.5-1 meter from the front of the column. | The front of the column is most susceptible to contamination from non-volatile sample components.[10][12] |
| Column degradation | Condition the column according to the manufacturer's instructions. If performance does not improve, replace the column. | Repeated injections of acidic compounds or exposure to oxygen at high temperatures can damage the stationary phase.[10] |
| Inappropriate column phase | Use a column specifically designed for the analysis of free fatty acids (e.g., a WAX or FFAP column). | Non-polar columns will exhibit strong peak tailing for acidic compounds. |
Step 3: Optimize GC Method Parameters
| Parameter | Recommended Action | Rationale |
| Injector Temperature | Optimize the injector temperature. Start with a temperature around 250 °C and evaluate higher and lower temperatures. | The temperature should be high enough to ensure complete and rapid vaporization of the analyte but not so high as to cause thermal degradation.[13][14] |
| Oven Temperature Program | Use a lower initial oven temperature. | A lower starting temperature can help to focus the analytes at the head of the column, leading to sharper peaks.[2] |
| Carrier Gas Flow Rate | Optimize the flow rate to ensure it is within the optimal range for the column dimensions and carrier gas type. | A flow rate that is too low can lead to band broadening and tailing. |
Step 4: Consider Derivatization
If peak tailing persists after following the steps above, derivatization is the most reliable solution.
Guide 2: Improving Peak Shape through Derivatization
Derivatization is a chemical reaction that converts the analyte into a more volatile and less polar compound, making it more suitable for GC analysis. For this compound, esterification or silylation are common derivatization techniques.[6][8]
Experimental Workflow for Derivatization
Caption: A general workflow for the derivatization of this compound for GC analysis.
Protocol 1: Esterification using Boron Trifluoride (BF₃) in Methanol
This protocol converts the carboxylic acid to its corresponding methyl ester.
Methodology:
-
To approximately 100 mg of the sample containing this compound in a vial, add 3 mL of 14% BF₃ in methanol.[15]
-
Seal the vial and heat at 60 °C for 5-10 minutes.[15] Note: The optimal time and temperature may need to be determined empirically.
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 25 mL of hexane.
-
Wash the hexane layer twice with a saturated NaCl solution.
-
Dry the hexane layer over anhydrous Na₂SO₄.
-
The resulting hexane solution containing the methyl ester of this compound is ready for injection into the GC.
Protocol 2: Silylation using BSTFA
This protocol converts the carboxylic acid to its trimethylsilyl (TMS) ester. Silylation is a very common and effective derivatization technique for compounds with active hydrogens.[15]
Methodology:
-
In a dry vial, place approximately 1 mg of the sample.
-
Add 1 mL of a silylating reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Seal the vial tightly and heat at 60-75 °C for 30-60 minutes.[16] The reaction time and temperature are crucial and should be optimized to ensure the reaction goes to completion.[16]
-
After cooling, the sample is ready for GC analysis.
Quantitative Data Summary: Expected Impact of Derivatization on Peak Shape
| Parameter | Before Derivatization (Typical) | After Derivatization (Expected) |
| Peak Asymmetry Factor (As) | > 1.5 | 1.0 - 1.2 |
| Peak Tailing Factor (Tf) | > 2.0 | < 1.5 |
| Peak Width at Half Height | Broader | Narrower |
| Signal-to-Noise Ratio | Lower | Higher |
| Reproducibility of Retention Time | May vary | Highly reproducible |
| Reproducibility of Peak Area | Lower | Higher |
Note: The values in this table are illustrative and can vary depending on the specific GC system, column, and analytical conditions. The trend of significant improvement in all parameters after derivatization is consistently observed.
References
- 1. Gas chromatography Troubleshooting methods [delloyd.50megs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. stepbio.it [stepbio.it]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 14. reddit.com [reddit.com]
- 15. scispace.com [scispace.com]
- 16. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
Technical Support Center: Quantification of 2-Methylvaleric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 2-Methylvaleric acid, with a focus on mitigating matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound. In biological matrices such as plasma, serum, and urine, common sources of matrix effects include salts, endogenous metabolites, and phospholipids.
Q2: How can I assess the extent of matrix effects in my assay for this compound?
A2: Two common methods for assessing matrix effects are:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected. Any deviation in the analyte's baseline signal indicates the presence of ion suppression or enhancement at that retention time.
-
Post-Extraction Spike: The response of this compound in a blank, extracted sample matrix is compared to its response in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What is derivatization and why is it often necessary for the analysis of this compound?
A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for analysis. For short-chain fatty acids like this compound, which are volatile and show poor retention on reversed-phase liquid chromatography columns, derivatization is crucial.[2] A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group to form a more stable and less volatile derivative that is more amenable to LC-MS/MS analysis.[2]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or ¹³C-labeled this compound. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to compensate for variability in sample preparation and matrix effects.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting
-
Possible Cause: Inadequate derivatization or degradation of the derivative.
-
Troubleshooting Step: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations. Prepare fresh derivatization reagents regularly.
-
-
Possible Cause: Incompatibility of the final sample solvent with the mobile phase.
-
Troubleshooting Step: Reconstitute the dried sample extract in a solvent that is similar in composition to the initial mobile phase of your LC gradient.
-
Issue 2: High Variability in Results and Poor Reproducibility
-
Possible Cause: Inconsistent sample preparation.
-
Troubleshooting Step: Ensure precise and consistent execution of each step of the sample preparation protocol, including pipetting, vortexing, and evaporation. Automation of sample preparation can improve reproducibility.
-
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Step: Employ a more rigorous sample cleanup method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[3]
-
Issue 3: Low Analyte Recovery
-
Possible Cause: Inefficient extraction from the biological matrix.
-
Troubleshooting Step: Optimize the extraction solvent and pH. For liquid-liquid extraction, test different organic solvents to find the one that provides the best recovery for this compound. For protein precipitation, ensure the ratio of precipitant to sample is optimal.
-
-
Possible Cause: Analyte loss during the evaporation step.
-
Troubleshooting Step: Optimize the evaporation temperature and nitrogen flow rate to prevent the loss of the volatile this compound or its derivative.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects and achieving accurate quantification. Below is a summary of expected performance for different extraction methods for short-chain fatty acids like this compound.
| Sample Preparation Method | Analyte Recovery | Matrix Effect | Throughput |
| Protein Precipitation (PPT) | Generally high | Can be significant | High |
| Liquid-Liquid Extraction (LLE) | Good to high | Reduced compared to PPT | Lower |
| Solid-Phase Extraction (SPE) | Good to high | Generally the lowest | Medium |
Note: Specific recovery and matrix effect values can be highly dependent on the specific biological matrix and the exact protocol used. A study on a similar short-chain fatty acid, mevalonic acid, showed a mean extraction recovery of >85% using solid-phase extraction.[4] For short-chain fatty acids in general, protein precipitation with acetonitrile or ethanol has been shown to yield high recoveries.[5]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution of this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization: Proceed to the derivatization protocol.
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
-
Evaporation: Evaporate the supernatant from the sample preparation step to dryness under a gentle stream of nitrogen at 40°C.
-
Reagent Preparation: Prepare fresh solutions of 200 mM 3-NPH and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a 50:50 (v/v) mixture of acetonitrile and water containing 6% pyridine.[6]
-
Derivatization Reaction: To the dried residue, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.[6]
-
Incubation: Incubate the mixture at 40°C for 30 minutes.[6]
-
Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of 2-Methylvaleric acid at -80°C
This technical support center provides guidance on the long-term stability of 2-Methylvaleric acid at -80°C, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -80°C. It is stable for at least 6 months when stored at this temperature. For short-term storage, -20°C is suitable for up to one month.[1]
Q2: What is the known long-term stability of this compound at -80°C?
Based on available data, stock solutions of this compound are stable for a minimum of six months when stored at -80°C.[1] For stability beyond this period, it is recommended to perform periodic quality control checks.
Q3: What are the potential degradation pathways for this compound during storage?
While specific degradation pathways at -80°C have not been extensively documented, potential degradation of fatty acids can occur through oxidation. However, at -80°C, chemical degradation is significantly slowed.
Q4: How can I determine if my stored this compound is still viable for experiments?
To ensure the integrity of your stored this compound, it is advisable to perform a purity analysis using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A comparison of the analytical profile of the stored sample against a freshly prepared standard will indicate its viability.
Q5: Can I subject this compound solutions to multiple freeze-thaw cycles?
It is recommended to aliquot the this compound solution into single-use vials before freezing to avoid repeated freeze-thaw cycles. This practice minimizes the potential for degradation and contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results using stored this compound. | Sample degradation due to improper storage or exceeding the recommended storage duration. | - Verify the storage temperature and duration. - Perform a purity check of the stored sample using GC-MS or HPLC. - Prepare fresh solutions from a new stock for critical experiments. |
| Low recovery of this compound during sample analysis. | Adsorption to container surfaces or issues with the analytical method. | - Use silanized glassware or low-binding microcentrifuge tubes. - Optimize the extraction and derivatization steps of your analytical protocol. - Ensure the pH of the sample is appropriate for the chosen analytical method. |
| Presence of unexpected peaks in the chromatogram. | Contamination or degradation of the sample. | - Analyze a blank (solvent only) to identify potential sources of contamination. - Review sample handling procedures to minimize exposure to contaminants. - If degradation is suspected, compare the chromatogram to that of a fresh standard to identify potential degradation products. |
| Poor peak shape during chromatographic analysis. | Issues with the column, mobile phase, or injection technique. | - Ensure the GC or HPLC column is properly conditioned and not overloaded. - Check the pH and composition of the mobile phase. - Optimize the injection volume and temperature. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound at -80°C
This protocol outlines a general procedure for assessing the long-term stability of this compound.
1. Materials:
- This compound (high purity standard)
- Solvent (e.g., methanol, acetonitrile, or a suitable buffer)
- Cryogenic vials
- -80°C freezer
- Analytical balance
- Volumetric flasks and pipettes
- GC-MS or HPLC system
2. Procedure:
- Initial Sample Preparation (Time Point 0):
- Prepare a stock solution of this compound of a known concentration in the chosen solvent.
- Aliquot the stock solution into multiple cryogenic vials for each future time point to avoid freeze-thaw cycles.
- Analyze a freshly prepared sample immediately using a validated GC-MS or HPLC method to establish the initial purity and concentration. This will serve as the baseline (T=0).
- Storage:
- Store the aliquoted vials at -80°C.
- Stability Testing at Subsequent Time Points (e.g., 6, 12, 18, 24 months):
- At each designated time point, retrieve one vial from the -80°C freezer.
- Allow the sample to thaw completely at room temperature.
- Analyze the sample using the same validated GC-MS or HPLC method used for the T=0 analysis.
- Compare the chromatogram and the quantified concentration to the T=0 data.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Assess the appearance of any new peaks in the chromatogram, which may indicate degradation products.
- A decrease in the main peak area and the appearance of new peaks would suggest degradation.
Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization:
- To a known volume of the this compound solution, add an internal standard (e.g., a deuterated analog or a similar short-chain fatty acid not present in the sample).
- Acidify the sample with a small volume of a suitable acid (e.g., HCl).
- Extract the fatty acids with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Evaporate the organic solvent under a gentle stream of nitrogen.
- Derivatize the dried extract to increase volatility, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Conditions (Example):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Injection: Splitless or split injection, with an injector temperature of ~250°C.
- Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature of ~280-300°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized this compound and its expected fragments.
3. Quantification:
- Create a calibration curve using standards of this compound of known concentrations.
- Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Temperature | Duration | Recommendation |
| -80°C | ≥ 6 months | Recommended for long-term storage.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
| 4°C | Not Recommended | Not suitable for long-term storage. |
| Room Temperature | Not Recommended | Prone to degradation. |
Table 2: Example Stability Data for this compound at -80°C
| Time Point (Months) | Purity (%) | Concentration (µg/mL) | Observations |
| 0 | 99.8 | 100.2 | No degradation peaks observed. |
| 6 | 99.5 | 99.8 | No significant change. |
| 12 | Data to be generated by the user | Data to be generated by the user | |
| 24 | Data to be generated by the user | Data to be generated by the user |
Visualizations
Caption: Workflow for long-term stability testing of this compound.
Caption: Potential signaling pathways of this compound.
References
Technical Support Center: Optimizing Derivatization Reactions for Short-Chain Fatty Acids (SCFAs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of short-chain fatty acids (SCFAs) for analytical measurement.
Troubleshooting Guide
This guide addresses specific issues that may arise during SCFA derivatization experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my derivatization reaction incomplete, leading to low product yield?
A1: Incomplete derivatization is a common issue that can stem from several factors related to reaction conditions and reagent quality.
-
Possible Causes & Solutions:
-
Suboptimal Temperature: The reaction temperature may be too low. For many derivatization reagents, incubation at a specific temperature is crucial for driving the reaction to completion. For instance, derivatization with N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) proceeds smoothly at 60°C.[1]
-
Incorrect Reaction Time: The incubation time might be insufficient. Ensure the reaction proceeds for the duration specified in the protocol. For example, some protocols with 3-Nitrophenylhydrazine (3-NPH) require a 30-minute incubation.[2]
-
Presence of Moisture: Many derivatization reagents, particularly silylating agents like BSTFA, are sensitive to moisture. The presence of water in the sample or reagents can lead to the hydrolysis of the derivatizing agent, reducing its efficiency.[2] Conducting reactions under anhydrous conditions is often necessary.
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them according to the manufacturer's instructions.
-
Improper pH: The pH of the reaction mixture can significantly impact the efficiency of the derivatization. For certain reactions, adjusting the pH is a critical step.[3]
-
Q2: I'm observing high variability and poor reproducibility in my results. What could be the cause?
A2: High variability in SCFA analysis often points to issues in sample handling, preparation, or the derivatization process itself.
-
Possible Causes & Solutions:
-
Volatility of SCFAs: SCFAs are volatile compounds, and their loss during sample preparation can lead to inconsistent results.[1][2] To minimize this, it is recommended to work quickly, keep samples cold, and consider extracting SCFAs under basic conditions (pH > 7) to reduce their volatility.[1][4]
-
Inconsistent Sample Homogenization: For solid or semi-solid samples like feces, thorough homogenization is critical to ensure that the analyzed portion is representative of the entire sample.
-
Matrix Effects: The sample matrix (e.g., serum, feces) can interfere with the derivatization reaction or the analytical measurement.[5] The use of appropriate internal standards, preferably stable isotope-labeled versions of the analytes, can help correct for matrix effects.[6][7]
-
Pipetting Errors: Inaccurate pipetting of small volumes of samples, internal standards, or derivatization reagents can introduce significant variability. Calibrated pipettes and careful technique are essential.
-
Q3: My chromatograms show spurious peaks and high background noise. How can I resolve this?
A3: Extraneous peaks and high background can interfere with the accurate quantification of SCFA derivatives.
-
Possible Causes & Solutions:
-
Contaminated Reagents or Solvents: The solvents and reagents used in extraction and derivatization can be a source of contamination. Using high-purity, analytical-grade reagents is crucial. Some organic solvents like ethyl acetate and methanol have been reported to cause background noise for SCFAs.[8]
-
Backflash in GC Inlet: In gas chromatography (GC), injecting too large a sample volume can lead to backflash, where the sample expands beyond the inlet liner, causing contamination and spurious peaks.[1]
-
Derivatization Reagent Artifacts: The derivatization reagent itself or its byproducts can sometimes be detected in the chromatogram. Optimizing the amount of reagent used and including a cleanup step after derivatization can help minimize these artifacts.
-
Sample Matrix Contaminants: Complex biological samples contain numerous compounds that can co-elute with the SCFA derivatives. A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), may be necessary.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of SCFA derivatization.
Q1: Why is derivatization necessary for SCFA analysis?
A1: Derivatization is a crucial step in SCFA analysis for several reasons:
-
Increased Volatility for GC Analysis: For gas chromatography (GC), derivatization converts the polar and non-volatile SCFAs into more volatile derivatives that are suitable for analysis.
-
Improved Chromatographic Separation: Derivatization can improve the separation of SCFAs on both GC and liquid chromatography (LC) columns, reducing peak tailing and improving resolution, especially for isomers.[9][10]
-
Enhanced Detection Sensitivity: Derivatization can introduce a chemical moiety that significantly enhances the response of the detector (e.g., mass spectrometer, flame ionization detector), leading to lower limits of detection.[3][9] For LC-MS, it improves ionization efficiency.[3]
Q2: How do I choose the right derivatization reagent?
A2: The choice of derivatization reagent depends on the analytical platform (GC or LC), the specific SCFAs of interest, and the sample matrix.
-
For GC-MS:
-
Silylating agents (e.g., MTBSTFA, BSTFA): These are widely used and produce stable derivatives. MTBSTFA is advantageous as the reaction can proceed at a lower temperature (60°C) without the need for ultrasonication, and the derivatives can be directly injected.[1] However, they are sensitive to moisture.[2]
-
Alkyl Chloroformates (e.g., Propyl Chloroformate - PCF, Benzyl Chloroformate - BCF): These reagents react with SCFAs under aqueous conditions, which can simplify sample preparation.[11][12]
-
-
For LC-MS/MS:
-
3-Nitrophenylhydrazine (3-NPH): This reagent is suitable for UHPLC-QTOF-MS/MS analysis and reacts under mild conditions (e.g., 30°C for 30 minutes).[2]
-
Aniline and its analogues: These reagents are used for LC-MS analysis and can provide high yields under mild reaction conditions.[6][13][14]
-
Girard's Reagent T (GT): This reagent provides a permanent cationic charge to the SCFAs, significantly enhancing their ionization efficiency and detection sensitivity in LC-MS/MS.[3]
-
Q3: What are the best practices for selecting and using internal standards?
A3: The use of an appropriate internal standard (IS) is critical for accurate quantification as it corrects for variations in sample preparation, derivatization, and instrument response.[5][15]
-
Ideal Internal Standards: Stable isotope-labeled (e.g., deuterated or ¹³C-labeled) versions of the target SCFAs are the gold standard.[6][15] These compounds have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly throughout the entire analytical process.
-
Alternative Internal Standards: If stable isotope-labeled standards are unavailable, a structurally similar compound that is not naturally present in the sample can be used. For example, hexanoic acid-d3 has been used as an IS for a range of SCFAs.[1] It is important to ensure that the chosen IS has a similar derivatization efficiency and chromatographic behavior to the analytes of interest.[15]
-
When to Add the Internal Standard: The IS should be added to the sample as early as possible in the workflow, ideally before any extraction steps, to account for losses during the entire sample preparation procedure.[7]
Quantitative Data Summary
The following tables summarize key performance metrics for various SCFA derivatization methods reported in the literature, providing a basis for method selection and comparison.
Table 1: Comparison of Linearity and Limits of Quantification (LOQ) for Different Derivatization Methods
| Derivatization Reagent | Analytical Platform | Linearity (R²) | LOQ Range | Reference |
| MTBSTFA | GC-MS | > 0.99 | Not explicitly stated, but method is described as highly sensitive | [1][4] |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | > 0.99 | femtomole levels | [3] |
| Aniline | LC-MS/MS | > 0.995 | 40 nM for acetate, propionate, and butyrate | [6][14] |
| Girard's Reagent T (GT) | LC-MS/MS | > 0.99 | femtomole levels | [3] |
| Pentafluorobenzyl Bromide (PFBBr) | GC-MS/MS | > 0.997 | 0.05–0.1 μg/mL | [16] |
| Benzyl Chloroformate (BCF) | GC-MS | 0.9947 - 0.9998 | 0.1 - 5 pg (LOD) | [12] |
Table 2: Reported Recovery Rates for SCFA Analysis
| Sample Matrix | Derivatization Method | Recovery Rate (%) | Reference |
| Plasma, Serum, Feces, Cecum | Liquid-Liquid Extraction (no derivatization) | 94.89 - 109.32 | [8] |
| Human Stool | 3-Phenoxyaniline | 80.1 - 93.0 | [13] |
| Feces | Benzyl Chloroformate (BCF) | 80.87 - 119.03 | [12] |
Experimental Protocols
Below are detailed methodologies for two common SCFA derivatization procedures.
Protocol 1: Derivatization of SCFAs in Fecal Samples using MTBSTFA for GC-MS Analysis
This protocol is adapted from a method describing SCFA extraction under basic conditions to reduce volatility.[1][4]
-
Sample Preparation:
-
Weigh approximately 20 mg of fecal sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of 0.5 M NaOH solution, 20 µL of the internal standard solution (e.g., hexanoic acid-6,6,6-d₃), and 460 µL of methanol.
-
Add homogenization beads (e.g., 0.6 g of stainless-steel beads) and homogenize for 2 minutes.
-
Add 400 µL of 80% (v/v) methanol in water.
-
Vortex for 30 seconds and store at -20°C for 30 minutes to precipitate proteins.
-
Sonicate in an ice bath for 10 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Protocol 2: Derivatization of SCFAs in Serum Samples using 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is a generalized procedure based on methods using 3-NPH derivatization.[17][18]
-
Sample Preparation:
-
Thaw serum samples on ice.
-
In a microcentrifuge tube, combine 50 µL of serum with an appropriate volume of internal standard solution.
-
Add a protein precipitation agent, such as a 4-fold volume of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for derivatization.
-
-
Derivatization:
-
Prepare a fresh derivatization solution containing 50 mM 3-nitrophenylhydrazine (3-NPH) and 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 7% pyridine in a 1:1 acetonitrile:water mixture.
-
Add an equal volume of the derivatization solution to the sample supernatant.
-
Vortex the mixture and incubate at 30-40°C for 30 minutes.
-
After incubation, the reaction may be quenched, or the sample can be directly diluted with a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate key workflows in SCFA analysis.
Caption: General workflow for SCFA analysis from sample preparation to data quantification.
Caption: A logical flow diagram for troubleshooting common issues in SCFA derivatization.
References
- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. mdpi.com [mdpi.com]
- 11. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
Troubleshooting low recovery of 2-Methylpentanoic acid during extraction
Welcome to the technical support center for the extraction of 2-Methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the liquid-liquid extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-Methylpentanoic acid that influence its extraction?
A1: Understanding the properties of 2-Methylpentanoic acid is crucial for optimizing its extraction. It is a branched-chain carboxylic acid with moderate polarity. Key properties are summarized in the table below.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₆H₁₂O₂ | Influences solubility and choice of organic solvent. |
| Molecular Weight | 116.16 g/mol | - |
| pKa | ~4.8 - 5.05 | Dictates the pH adjustment required to convert the carboxylate to the neutral, more organic-soluble form.[1] |
| Boiling Point | 196-197 °C | Important for downstream processing if distillation is used for solvent removal. |
| Melting Point | -85 °C | The compound is a liquid at room temperature, simplifying handling. |
| Water Solubility | 15.5 g/L | Indicates moderate solubility in water, which needs to be overcome for efficient extraction into an organic solvent. |
| Organic Solvent Solubility | Soluble in THF, ethyl acetate | Provides a starting point for solvent selection. |
Q2: Why is my recovery of 2-Methylpentanoic acid so low?
A2: Low recovery is a common issue and can be attributed to several factors. The most frequent causes include improper pH of the aqueous phase, choice of a suboptimal organic solvent, insufficient mixing, or the formation of emulsions. A systematic troubleshooting approach is recommended to identify and resolve the specific cause.
Q3: How does pH affect the extraction efficiency of 2-Methylpentanoic acid?
A3: The pH of the aqueous solution is a critical parameter. 2-Methylpentanoic acid is a weak acid and will exist in its ionized (deprotonated) carboxylate form at a pH above its pKa (~5). This ionic form is highly soluble in water and will not partition effectively into an organic solvent. To ensure the acid is in its neutral, protonated form, which is more soluble in organic solvents, the pH of the aqueous sample should be adjusted to at least two pH units below its pKa.[2] Therefore, acidifying the aqueous phase to a pH of 2-3 is essential for high recovery.[3]
Q4: Which organic solvent should I use for the extraction?
A4: The choice of solvent is critical for achieving high recovery. An ideal solvent should have a high affinity for 2-Methylpentanoic acid, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic. The principle of "like dissolves like" applies, so a solvent with a polarity that matches the analyte is often a good choice. For short-chain fatty acids, common choices include diethyl ether, ethyl acetate, and methyl tert-butyl ether (MTBE).
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Diethyl Ether | 2.8 | 34.6 | Highly volatile and flammable, can form peroxides. Good for extracting moderately polar compounds. |
| Ethyl Acetate | 4.4 | 77.1 | Good all-purpose solvent with moderate polarity. Less volatile and flammable than diethyl ether.[4] |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | Good alternative to diethyl ether with lower peroxide formation risk. |
| Hexane | 0.1 | 68.7 | Generally too non-polar for efficient extraction of short-chain fatty acids alone. |
| Chloroform | 4.1 | 61.2 | High density (forms the bottom layer), but is toxic and a suspected carcinogen. |
Q5: I'm observing a thick layer between the organic and aqueous phases that won't separate. What is it and how can I resolve it?
A5: This is an emulsion, which is a stable dispersion of one liquid in the other, often stabilized by surfactants or particulate matter in the sample.[5] Emulsions can trap your analyte and lead to low recovery.
Here are some strategies to break an emulsion:
-
Patience: Sometimes, allowing the separatory funnel to stand for a longer period can lead to phase separation.
-
Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the two phases.[5]
-
Gentle Swirling: Instead of vigorous shaking, use gentle inversions to mix the phases. This can prevent emulsion formation in the first place.[5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[5]
-
Filtration: Passing the mixture through a glass wool plug can sometimes help to coalesce the dispersed droplets.[5]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help break the emulsion.[5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low recovery of 2-Methylpentanoic acid during liquid-liquid extraction.
Diagram: Troubleshooting Workflow for Low Recovery
Caption: A step-by-step workflow for troubleshooting low recovery during the extraction of 2-Methylpentanoic acid.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of 2-Methylpentanoic Acid
This protocol outlines a standard procedure for extracting 2-Methylpentanoic acid from an aqueous sample.
Materials:
-
Aqueous sample containing 2-Methylpentanoic acid
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 1M
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
-
Glassware (beakers, Erlenmeyer flasks)
-
Rotary evaporator (optional)
Procedure:
-
Sample Preparation: Place your aqueous sample in a separatory funnel.
-
pH Adjustment: Check the pH of the sample. Carefully add 1M HCl or H₂SO₄ dropwise while swirling until the pH is between 2 and 3.[3]
-
Solvent Addition: Add an equal volume of ethyl acetate to the separatory funnel.
-
Extraction: Stopper the funnel and invert it, then open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 1-2 minutes with periodic venting.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.
-
Collection: Drain the lower aqueous layer into a beaker. Then, drain the upper organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) with a fresh portion of ethyl acetate to maximize recovery. Combine the organic layers.
-
Washing: Add a volume of brine equal to about 20% of the combined organic layers to the separatory funnel. Gently invert the funnel a few times to wash the organic phase. This helps to remove any residual water.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water. Swirl the flask and let it sit for a few minutes.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. The solvent can then be removed using a rotary evaporator to yield the extracted 2-Methylpentanoic acid.
Diagram: Experimental Workflow for Liquid-Liquid Extraction
Caption: A generalized workflow for the liquid-liquid extraction of 2-Methylpentanoic acid.
Protocol 2: Quantification of 2-Methylpentanoic Acid using GC-MS
This protocol provides a general guideline for the analysis of 2-Methylpentanoic acid in the extracted organic phase using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often employed to improve the volatility and chromatographic behavior of carboxylic acids.
Materials:
-
Extracted sample containing 2-Methylpentanoic acid in a volatile organic solvent.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).
-
Internal standard (e.g., a deuterated analog of 2-Methylpentanoic acid).
-
GC-MS instrument with a suitable column (e.g., DB-5ms or equivalent).
Procedure:
-
Internal Standard Spiking: Add a known amount of the internal standard to the extracted sample.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: Add the derivatizing agent to the dried residue. Cap the vial and heat at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (TMS) ester of 2-Methylpentanoic acid.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions |
Note: These parameters should be optimized for your specific instrument and application.
Protocol 3: Quantification of 2-Methylpentanoic Acid using HPLC
This protocol provides a general guideline for the analysis of 2-Methylpentanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Extracted sample containing 2-Methylpentanoic acid, reconstituted in mobile phase.
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid or formic acid.
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Sample Preparation: After solvent evaporation from the extraction, reconstitute the residue in a known volume of the mobile phase.
-
HPLC Analysis: Inject an aliquot of the prepared sample into the HPLC system.
Typical HPLC Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid). The exact ratio will need to be optimized.[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Note: These parameters should be optimized for your specific instrument and application.
References
Best practices for handling and storing corrosive 2-Methylvaleric acid
This technical support center provides best practices for handling and storing corrosive 2-Methylvaleric acid, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (also known as 2-methylpentanoic acid) is a branched-chain saturated fatty acid.[1] It is a colorless to pale yellow liquid with a strong, pungent, or rancid odor.[2][3] The primary hazards associated with this chemical are its corrosive nature and combustibility. It can cause severe skin burns and serious eye damage.[4][5] It is also classified as a combustible liquid.[5]
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area.[2][6][7] Keep the container tightly closed and store it in a corrosives-compatible area.[2][8] It is recommended to store it locked up and away from incompatible materials such as strong oxidizing agents and bases.[4][7] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to maintain stability.[9][10]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate PPE to prevent contact.[7] This includes:
-
Gloves: Impervious chemical-resistant gloves (e.g., nitrile or butyl rubber) are necessary.[4][11]
-
Eye/Face Protection: Chemical safety goggles are required.[4] A face shield should be worn over goggles when there is a risk of splashing.[11][12]
-
Protective Clothing: A lab coat or impervious protective clothing is required to protect the skin.[2][4]
-
Respiratory Protection: Handling should be done in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2] If ventilation is inadequate, a respirator with an appropriate cartridge (e.g., type ABEK) may be necessary.[12]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong bases and strong oxidizing agents.[7] It may also be corrosive to metals.[4][8] Contact with these substances should be avoided to prevent dangerous reactions.
Q5: How should this compound waste be disposed of?
A5: this compound and any materials contaminated with it should be treated as hazardous waste.[7] Disposal must be in accordance with all applicable federal, state, and local regulations.[4] It may be possible to burn the chemical in a designated chemical incinerator equipped with an afterburner and scrubber.[4]
Troubleshooting Guide
Q1: I've spilled a small amount of this compound on the lab bench. What should I do?
A1: For a small spill, first ensure you are wearing the appropriate PPE.[13] Neutralize the acid with a suitable agent like soda ash or sodium bicarbonate until bubbling stops.[14][15] Absorb the neutralized mixture with an inert material such as sand, vermiculite, or a commercial absorbent.[4][14] Collect the residue using spark-proof tools, place it in a designated, labeled container for hazardous waste, and clean the affected area with soap and water.[13]
Q2: What are the first aid procedures in case of accidental exposure?
A2: Immediate action is critical. First aiders must protect themselves before assisting.
-
Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin with plenty of water or shower for at least 15 minutes and seek immediate medical attention.[2][7]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do.[4] Continue rinsing and call a poison center or doctor immediately.
-
Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[4] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention.[2]
Q3: The this compound in my container has a yellow tint. Is it still usable?
A3: this compound is typically a colorless to very pale yellow liquid.[4] A slight yellow tint may not indicate degradation, but you should verify its purity if your experiment is sensitive to impurities. If the color is dark or accompanied by precipitates, it may have degraded and should be disposed of properly.
Q4: I can smell a strong, pungent odor in the lab. How can I determine if it's a this compound leak and what should I do?
A4: this compound has a characteristic strong, rancid odor.[2] If you detect this smell, it may indicate a leak or spill. Immediately check that all containers are tightly sealed. Ensure the ventilation system or fume hood is functioning correctly. If the source of the odor cannot be identified and sealed, and the smell is strong, evacuate the area and consult your institution's environmental health and safety officer.[16]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97-61-0 | |
| Molecular Formula | C₆H₁₂O₂ | [16] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless to very pale yellow liquid | [2][4] |
| Boiling Point | 196-197 °C | |
| Flash Point | 93 °C (200 °F) - closed cup | |
| Density | 0.931 g/mL at 25 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [1][2] |
Experimental Protocols
Protocol 1: Safe Dispensing of this compound
-
Preparation: Before starting, ensure you are in a well-ventilated laboratory or under a chemical fume hood.[2] Don all required PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][7]
-
Container Handling: Secure the stock container of this compound. Check the container for any signs of damage or leaks.
-
Dispensing: Use a clean, dry glass pipette or a suitable chemical-resistant dispenser to transfer the desired amount of acid from the stock container to your reaction vessel. Perform this transfer over a secondary containment tray to catch any potential drips or spills.
-
Sealing: Immediately and tightly close the stock container after dispensing.[2]
-
Cleanup: Clean any minor drips on the exterior of the containers with a suitable absorbent material. Dispose of the contaminated material as hazardous waste.
-
Post-Handling: Wash hands and face thoroughly with soap and water after handling is complete.[4]
Protocol 2: Small Spill Neutralization and Cleanup
-
Alert & Secure: Alert personnel in the immediate area. Secure the area to prevent others from entering.[13]
-
Assess & Prepare: Ensure the spill is small and manageable. Don appropriate PPE, including gloves, goggles, face shield, and protective clothing.[13]
-
Containment: If the liquid is spreading, create a dike around the spill using an inert absorbent material like sand or vermiculite.[14]
-
Neutralization: Slowly apply an acid neutralizer, such as sodium bicarbonate or soda ash, starting from the outer edges of the spill and working inwards.[14] Continue until effervescence (bubbling) ceases, indicating neutralization is complete. Use pH paper to confirm the final pH is between 6 and 10.[14]
-
Absorption: Add more absorbent material to soak up the neutralized liquid.[14]
-
Collection: Using spark-proof scoops or tools, carefully collect the absorbed material.[13] Place the collected waste into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with soap and water.[13] Dispose of all cleaning materials (e.g., paper towels, sponges) as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or environmental health and safety department as per your institution's policy.
Visualizations
Caption: Workflow for handling a small this compound spill.
Caption: Decision pathway for selecting appropriate PPE.
References
- 1. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 2-methyl valeric acid [thegoodscentscompany.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. synerzine.com [synerzine.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound 97-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. leelinework.com [leelinework.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 15. SPILLS - Smith College Research and Instruction Safety [science.smith.edu]
- 16. chemicalbook.com [chemicalbook.com]
How to increase solubility of 2-Methylvaleric acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 2-Methylvaleric acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound has limited solubility in water, reported to be approximately 13 g/L.[1][2][3] Its hydrophobic nature, indicated by a logP value between 1.66 and 1.8, contributes to this limited solubility.
Q2: Why is my this compound not dissolving in my aqueous buffer?
The low intrinsic solubility of this compound is the primary reason for dissolution challenges. Factors such as the pH of your buffer and the presence of other solutes can also significantly impact its solubility. At a pH below its pKa (approximately 4.78), the acid will be in its less soluble, protonated form.
Q3: What are the main strategies to increase the solubility of this compound?
There are several effective methods to enhance the solubility of this compound in aqueous solutions:
-
pH Adjustment: Increasing the pH of the buffer above the pKa of the carboxylic acid will convert it to its more soluble carboxylate salt.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4][5]
Troubleshooting Guides
Issue: Precipitate forms when adding this compound to the buffer.
dot
Caption: Troubleshooting workflow for precipitate formation.
Possible Cause 1: Buffer pH is too low.
-
Explanation: this compound is a weak acid. If the buffer pH is below its pKa of ~4.78, the majority of the compound will be in its neutral, less soluble form.
-
Solution: Increase the pH of your buffer to be at least 1-2 pH units above the pKa. This will deprotonate the carboxylic acid, forming the more soluble carboxylate salt. Use a suitable base (e.g., NaOH) for pH adjustment.
Possible Cause 2: Concentration exceeds solubility limit.
-
Explanation: Even with optimal pH, the concentration you are trying to achieve may exceed the intrinsic solubility of the carboxylate salt.
-
Solution: If pH adjustment alone is insufficient, consider employing other solubilization techniques such as the addition of co-solvents, surfactants, or cyclodextrins as detailed in the experimental protocols below.
Issue: The solution is cloudy or forms a film.
dot
Caption: Workflow for addressing cloudy solutions.
Possible Cause: Incomplete dissolution or formation of aggregates.
-
Explanation: The compound may not be fully dissolved or may be forming small, suspended aggregates.
-
Solution:
-
Sonication: Use a bath sonicator to provide energy to break up aggregates and facilitate dissolution.
-
Gentle Heating: Gently warm the solution (e.g., to 30-40°C) to increase solubility. Be cautious and ensure the temperature does not degrade the compound or other buffer components.
-
Filtration: If cloudiness persists, it may be due to insoluble impurities or undissolved compound. Filter the solution through a 0.22 µm syringe filter.
-
Experimental Protocols
pH Adjustment
This method relies on converting the poorly soluble this compound into its more soluble salt form.
Methodology:
-
Prepare your desired aqueous buffer.
-
Add the calculated amount of this compound to the buffer with stirring.
-
Slowly add a suitable base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the this compound is fully dissolved and the pH is at least 1-2 units above its pKa (~4.78).
-
Adjust the final volume with the buffer.
| Parameter | Value |
| pKa of this compound | ~4.78 |
| Target pH | > 6.0 |
Co-solvent System
The use of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
Methodology:
-
Prepare a stock solution of this compound in a suitable co-solvent like DMSO or ethanol.
-
In a separate container, prepare your aqueous buffer.
-
With vigorous stirring, slowly add the this compound stock solution to the aqueous buffer. Avoid adding the stock solution too quickly, as this can cause precipitation.
-
The final concentration of the co-solvent should be kept as low as possible to avoid potential effects on the experimental system.
Example Formulation:
A published protocol reports achieving a solubility of ≥ 2.5 mg/mL using the following co-solvent system:[6]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Surfactant Micellization
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate hydrophobic molecules.
Methodology:
-
Select a suitable surfactant (e.g., Tween 80, Polysorbate 20).
-
Prepare the aqueous buffer containing the surfactant at a concentration above its CMC.
-
Add the this compound to the surfactant-containing buffer with stirring.
-
Gentle heating and sonication can aid in the dissolution process.
| Surfactant | Typical Concentration Range |
| Tween 80 | 0.01% - 1% (w/v) |
| Polysorbate 20 | 0.01% - 1% (w/v) |
Cyclodextrin Inclusion Complexation
Cyclodextrins are cage-like molecules that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.
Methodology:
-
Select a suitable cyclodextrin derivative (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or sulfobutylether-β-cyclodextrin (SBE-β-CD)).
-
Prepare the aqueous buffer containing the desired concentration of the cyclodextrin.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.
Example Formulation:
A published protocol reports achieving a solubility of ≥ 2.5 mg/mL using the following cyclodextrin-based system:[6]
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
dot
Caption: Overview of solubilization pathways for this compound.
References
Technical Support Center: Minimizing Analyte Loss of SCFAs During Sample Preparation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions to minimize the loss of short-chain fatty acids (SCFAs) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preventing SCFA loss after sample collection?
A1: The most critical first step is to halt microbial activity immediately. For samples like feces, this is best achieved by freezing the sample at -20°C or, ideally, -80°C as soon as possible after collection.[1][2][3] Storing samples at room temperature, even for 24 hours, can lead to a dramatic increase in SCFA levels due to continued microbial fermentation, with some studies showing a rise of over 100%.[4][5][6]
Q2: How do different storage temperatures affect SCFA concentrations over time?
A2: Storage temperature has a significant impact on SCFA stability. Immediate freezing is the gold standard.[1][2] Storage at 4°C can still lead to an increase in SCFAs, though to a lesser extent than at room temperature.[4][5][7] While absolute SCFA values change with time and warmer temperatures, the ratios of different SCFAs tend to be more stable.[4][5][6][7][8] For long-term storage of extracted SCFA samples, -20°C is recommended.[9][10]
Q3: Are there alternatives to immediate freezing, such as chemical preservatives?
A3: Yes, chemical preservation is an alternative. Solutions containing agents like guanidine thiocyanate can preserve SCFA levels in fecal samples at room temperature for up to 28 days.[1] This approach can be particularly useful for large-scale studies where immediate freezing of all samples is not feasible.
Q4: Why is homogenization of fecal samples recommended?
A4: Homogenization is crucial for ensuring the subsample taken for analysis is representative of the entire specimen. Spot sampling from unhomogenized stool can lead to inconsistent and variable SCFA concentrations and microbial composition.[2][3] Therefore, homogenizing the entire sample before taking an aliquot for extraction is a recommended practice to improve reproducibility.[2][3]
Q5: What are the common extraction methods for SCFAs and how do they compare?
A5: Common methods include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and solvent extraction.[11][12]
-
Liquid-Liquid Extraction (LLE): This is a frequently used method where the sample is acidified to protonate the SCFAs, making them more soluble in an organic solvent like diethyl ether or MTBE.[12][13] It is effective but can be time-consuming.
-
Solid-Phase Microextraction (SPME): This technique uses fibers to extract volatile compounds like SCFAs from the headspace of the sample.[12] It is a solvent-free method but can be more expensive as the fibers are fragile.[12]
-
Direct Solvent Extraction: Various solvents like acetone, methanol, and acetonitrile are used to extract SCFAs.[14][15] Acetone has been shown to provide high SCFA recovery.[15]
Q6: Is derivatization necessary for SCFA analysis?
A6: It depends on the analytical platform. For Gas Chromatography (GC), derivatization is essential.[16] SCFAs are volatile and polar, which can lead to poor peak shape and interaction with the GC column.[16] Derivatization converts them into less polar, more volatile esters (e.g., silyl esters or methyl esters), improving chromatographic performance.[11][16][17] For Liquid Chromatography (LC), derivatization is not always required but is often used to enhance sensitivity and detection by LC-Mass Spectrometry (LC-MS), as native SCFAs have poor ionization efficiency.[18][19][20][21]
Q7: What are the primary causes of SCFA loss during sample preparation?
A7: The primary causes are the high volatility and hydrophilic nature of SCFAs.[11][22][23][24][25] Analyte loss can occur at several stages:
-
Evaporation: During any step where the sample is exposed to air, especially during drying or solvent evaporation steps.[13][26]
-
Degradation: If microbial activity is not halted, the SCFA profile will change.
-
Incomplete Extraction: Inefficient extraction will lead to low recovery.
-
Adsorption: SCFAs can adsorb to surfaces of tubes and vials.
Troubleshooting Guides
Problem: I am seeing low or no SCFA peaks in my chromatogram.
-
Possible Cause 1: Analyte Loss During Sample Drying. Many derivatization methods require anhydrous (water-free) conditions, but drying steps can cause volatile SCFAs to be lost.[25]
-
Solution: Consider a derivatization method that can be performed in an aqueous solution, such as using isobutyl chloroformate or 3-nitrophenylhydrazine (3-NPH).[20][25][27] Alternatively, use a gentle drying method like lyophilization (freeze-drying), which has been shown to provide stable samples.[28]
-
-
Possible Cause 2: Inefficient Extraction. The chosen solvent or extraction procedure may not be optimal for your sample matrix.
-
Solution: Optimize the extraction procedure. Acidifying the sample to a pH of 2-3 with acids like HCl or phosphoric acid before LLE improves the extraction of undissociated SCFAs into the organic solvent.[12][13] Test different solvents; for example, acetone has been shown to have high recovery rates for fecal samples.[15]
-
-
Possible Cause 3: Incomplete Derivatization. The reaction may not have gone to completion, resulting in a low yield of derivatized analytes.
Problem: There is high variability between my sample replicates.
-
Possible Cause 1: Inhomogeneous Samples. Fecal and other biological samples are inherently heterogeneous.
-
Possible Cause 2: Inconsistent Sample Handling. Minor variations in timing, temperature, or volumes during preparation can introduce variability.
-
Solution: Standardize your workflow meticulously. Use internal standards added at the very beginning of the sample preparation process to correct for analyte loss during extraction and processing.[11]
-
Problem: My GC peaks are tailing or have a poor shape.
-
Possible Cause: Analysis of Underivatized SCFAs. The free carboxylic acid group interacts with the GC column, causing poor chromatography.[16]
Quantitative Data Summary
Table 1: Impact of Storage Conditions on Fecal SCFA Concentrations (Compared to Immediate Freezing)
| Storage Condition | Duration | Average Deviation in Acetate, Propionate, Butyrate | Citation(s) |
| Room Temperature (~20°C) | 24 hours | Can increase by >100% in some samples | [4][5][6] |
| Room Temperature (~20°C) | 48 hours | 94% to 105% (±35%-45%) increase | [4][5][7] |
| Refrigerated (4°C) | 24 hours | 14% to 20% (±10%-19%) deviation | [4][5][7] |
Table 2: Comparison of SCFA Recovery Rates with Different Preparation Methods
| Extraction Method/Solvent | Sample Matrix | Recovery Rate | Citation(s) |
| Liquid-Liquid Extraction (MTBE) | Plasma, Serum, Feces | 94.9% - 109.3% | [13] |
| Ether Extraction | Feces | 80.8% - 108.8% | [15] |
| Acetone Extraction & SPE | Feces | 79.3% - 137.8% | [15] |
| Derivatization (3-NPH) & UPLC-HRMS | Feces | 92.4% - 109.7% | [29] |
Experimental Protocols
Protocol: SCFA Extraction and Derivatization from Fecal Samples for GC-MS Analysis
This protocol provides a general workflow. Optimization for specific sample types and instrumentation is recommended.
1. Sample Collection and Storage:
-
Collect fecal sample in a sterile container.
-
Immediately freeze the sample at -80°C and store until processing.
2. Homogenization and Aliquoting:
-
Thaw the frozen sample on ice.
-
Homogenize the entire sample thoroughly using a sterile spatula or bead beater.
-
Weigh approximately 50-100 mg of the homogenized feces into a pre-weighed microcentrifuge tube.
3. Extraction (Liquid-Liquid Extraction):
-
Add an internal standard solution (e.g., 2-ethyl butyric acid or isotopically labeled SCFAs) to the sample.[2]
-
Add acidified water (e.g., with HCl to pH 2-3) to the tube.[13] Vortex vigorously for 1 minute.
-
Add an extraction solvent such as diethyl ether or methyl tert-butyl ether (MTBE).[13] Vortex for another 2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to separate the phases.[2]
-
Carefully transfer the upper organic layer to a new clean vial. Avoid disturbing the interface.
-
Repeat the extraction step on the remaining aqueous layer and pool the organic phases.
4. Derivatization (Silylation):
-
Note: This step is moisture-sensitive. Ensure all solvents and vials are anhydrous.
-
If any water was transferred, dry the organic extract using anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[16]
-
Cap the vial tightly, vortex, and heat at ~60°C for 60 minutes.[16]
-
Cool the sample to room temperature before analysis.
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system for analysis.
Visualizations
References
- 1. A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of time and temperature on gut microbiota and SCFA composition in stool samples | PLOS One [journals.plos.org]
- 5. medrxiv.org [medrxiv.org]
- 6. Impact of time and temperature on gut microbiota and SCFA composition in stool samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
- 17. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-Compartment SCFA Quantification in Human [scirp.org]
- 21. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.microbiomeinsights.com [info.microbiomeinsights.com]
- 23. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microbial Short-Chain Fatty Acid (SCFAs) Analysis - CD Genomics [cd-genomics.com]
- 25. agilent.com [agilent.com]
- 26. scielo.br [scielo.br]
- 27. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Methylvaleric Acid and Isovaleric Acid in Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the microbial metabolism of two branched-chain fatty acids (BCFAs): 2-methylvaleric acid and isovaleric acid. Understanding the distinct metabolic pathways, microbial producers, and potential physiological effects of these closely related molecules is crucial for research in gut microbiome studies, metabolic diseases, and drug development.
Introduction
This compound and isovaleric acid are structural isomers of C6 and C5 branched-chain fatty acids, respectively, primarily produced by the gut microbiota through the fermentation of branched-chain amino acids (BCAAs). While both are products of protein fermentation, their metabolic origins, the microorganisms responsible for their production, and their subsequent metabolic fates and physiological impacts can differ significantly.
-
Isovaleric acid , derived from leucine, is a well-characterized microbial metabolite associated with the characteristic odor of cheese and is also a key indicator of protein fermentation in the gut.[1]
-
This compound , a product of isoleucine metabolism, is gaining recognition as a potential biomarker for metabolic disorders such as type 2 diabetes.[2]
This guide will objectively compare their microbial metabolism, supported by available experimental data, to provide a clear understanding of their roles in microbial ecosystems and host-microbe interactions.
Biosynthesis in Microorganisms
The primary route for the microbial production of both this compound and isovaleric acid is the catabolism of the branched-chain amino acids, isoleucine and leucine, respectively.
Isovaleric Acid Biosynthesis from Leucine
The conversion of leucine to isovaleric acid is a two-step process primarily carried out by anaerobic bacteria in the gut, including species from the genera Clostridium, Bacteroides, and Propionibacterium.[1][2]
-
Transamination: Leucine is first converted to α-ketoisocaproic acid by a branched-chain amino acid aminotransferase.
-
Oxidative Decarboxylation: α-Ketoisocaproic acid is then decarboxylated to isovaleryl-CoA, which is subsequently converted to isovaleric acid.
This compound Biosynthesis from Isoleucine
The biosynthesis of this compound from isoleucine follows a similar pathway, primarily observed in various gut microbes.[2]
-
Transamination: Isoleucine is converted to α-keto-β-methylvaleric acid by a branched-chain amino acid aminotransferase.[3]
-
Oxidative Decarboxylation: α-Keto-β-methylvaleric acid is then decarboxylated to form 2-methylvaleryl-CoA, which is subsequently converted to this compound.
Microbial Degradation
Both this compound and isovaleric acid can be further metabolized by microorganisms, serving as carbon and energy sources.
Degradation of Isovaleric Acid
The degradation of isovaleric acid in many organisms, including some bacteria, is initiated by its conversion to isovaleryl-CoA. This is followed by a dehydrogenation step catalyzed by isovaleryl-CoA dehydrogenase (IVD), a key enzyme in leucine metabolism.[1] The resulting product, 3-methylcrotonyl-CoA, then enters central metabolism.
Degradation of this compound
The microbial degradation pathway for this compound is less characterized. However, studies on the degradation of a related compound, 2-methylbutyric acid, by methanogenic bacterial consortia suggest that it is degraded to propionate.[4] It is plausible that this compound is also degraded via a β-oxidation-like pathway.
Comparative Summary of Metabolic Pathways
| Feature | This compound | Isovaleric Acid |
| Precursor Amino Acid | Isoleucine | Leucine |
| Key Intermediate | α-Keto-β-methylvaleric acid | α-Ketoisocaproic acid |
| Biosynthesis Pathway | Transamination followed by oxidative decarboxylation | Transamination followed by oxidative decarboxylation |
| Primary Microbial Producers | Gut microbiota (specific genera less defined) | Clostridium, Bacteroides, Propionibacterium, Staphylococcus[1][2] |
| Degradation Pathway | Likely β-oxidation | Involves Isovaleryl-CoA Dehydrogenase (IVD) |
Experimental Protocols
Quantification of this compound and Isovaleric Acid in Microbial Cultures by GC-MS
This protocol describes the extraction and derivatization of this compound and isovaleric acid from bacterial culture supernatants for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Bacterial culture supernatant
-
Internal standard (e.g., d7-isovaleric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl - MTBSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 500 µL of bacterial culture supernatant, add the internal standard.
-
Acidify the sample to pH < 2 with HCl to protonate the fatty acids.
-
-
Extraction:
-
Extract the fatty acids by adding 1 mL of diethyl ether and vortexing for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction step and combine the organic layers.
-
-
Drying:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of MTBSTFA and 50 µL of acetonitrile to the dried extract.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the derivatized acids.
-
Quantify the analytes based on the peak areas relative to the internal standard.
-
Conclusion
This compound and isovaleric acid, while structurally similar, originate from different amino acid precursors and may be produced by distinct sets of microorganisms. The metabolic pathways for isovaleric acid are well-documented, whereas those for this compound are an active area of research. The differential production of these BCFAs can serve as a valuable indicator of specific microbial metabolic activities within an ecosystem. Further research, including direct comparative studies, is necessary to fully elucidate the unique roles of these fatty acids in microbial metabolism and their subsequent impact on host physiology. The provided experimental protocol offers a reliable method for the quantification of these important microbial metabolites.
References
- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
2-Methylpentanoic Acid as a Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methylpentanoic acid as an emerging biomarker for metabolic diseases, such as type 2 diabetes and insulin resistance. As a product of gut microbiota metabolism, this branched-chain short-chain fatty acid (SCFA) presents a novel avenue for disease detection and monitoring. This document synthesizes the current, albeit limited, experimental data for 2-Methylpentanoic acid and contrasts it with established clinical biomarkers.
Overview of 2-Methylpentanoic Acid
2-Methylpentanoic acid (also known as 2-methylvaleric acid) is a carboxylic acid produced by the intestinal microbiota through the breakdown of branched-chain amino acids.[1] Emerging research suggests its potential role in host metabolism and inflammatory processes, primarily through its interaction with G-protein coupled receptors (GPCRs) and its function as a histone deacetylase (HDAC) inhibitor.[1] Notably, studies in animal models have indicated a significant reduction in fecal 2-Methylpentanoic acid levels in diabetic mice, suggesting its potential as a biomarker for type 2 diabetes.[1]
Comparative Analysis of Biomarkers
While direct quantitative data on the diagnostic performance of 2-Methylpentanoic acid in human metabolic disease is currently limited, we can evaluate its potential by comparing the broader class of SCFAs to established biomarkers.
Table 1: Comparison of 2-Methylpentanoic Acid (as part of SCFAs) and Established Metabolic Disease Biomarkers
| Biomarker | Description | Sample Type | Performance Characteristics | Normal/Optimal Range |
| 2-Methylpentanoic Acid (and other SCFAs) | Short-chain fatty acids produced by gut microbiota. Levels may reflect gut dysbiosis associated with metabolic disease. | Feces, Urine, Plasma | Sensitivity & Specificity: Not yet established for 2-Methylpentanoic acid. For other SCFAs, a negative correlation with HbA1c is observed. | Fecal 2-Methylpentanoic Acid (Children): 1119.162 (57.393-5423.633) nmol/g wet feces (Note: Data from a study on autism, not metabolic disease in adults)[2] |
| Hemoglobin A1c (HbA1c) | Glycated hemoglobin, reflecting average blood glucose over 2-3 months. | Whole Blood | Sensitivity: 24% - 78% Specificity: 79% - 100% (at a 6.5% cutoff for diabetes)[3] | < 5.7% (Normal); 5.7% - 6.4% (Prediabetes); ≥ 6.5% (Diabetes)[4] |
| Fasting Insulin | Measures the amount of insulin in the blood after an overnight fast. High levels can indicate insulin resistance. | Serum, Plasma | Sensitivity: Higher than fasting glucose for insulin resistance. Specificity: Good, but standardization between labs can be an issue.[5] | ~60 pmol/L in healthy, fasted individuals.[6] |
| HOMA-IR | Homeostatic Model Assessment of Insulin Resistance, calculated from fasting glucose and insulin. | Serum, Plasma | AUC for Metabolic Syndrome: 0.819 Sensitivity: 80% Specificity: 68.9%[7] | > 2 indicates insulin resistance.[8] |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and the process of biomarker validation, the following diagrams are provided.
Experimental Protocols
Quantification of 2-Methylpentanoic Acid in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure for the analysis of SCFAs, including 2-Methylpentanoic acid, from human feces.
1. Sample Preparation and Extraction:
-
Materials:
-
Frozen fecal sample (~50-100 mg)
-
Saturated NaCl solution
-
Sulfuric acid (H₂SO₄)
-
Internal standard solution (e.g., 2-ethylbutyric acid in diethyl ether)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh approximately 50-100 mg of frozen fecal sample into a pre-weighed microcentrifuge tube.
-
Add 500 µL of saturated NaCl solution and homogenize thoroughly using a vortex mixer.
-
Acidify the homogenate by adding 50 µL of 50% H₂SO₄ to protonate the SCFAs.
-
Add 1 mL of the internal standard solution in diethyl ether.
-
Vortex vigorously for 2 minutes to extract the SCFAs into the ether layer.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a new tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried ether extract to a GC vial for analysis.
-
2. GC-MS Analysis:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid analysis (e.g., DB-FFAP or equivalent)
-
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 10:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 8 °C/min to 200 °C, hold for 5 minutes
-
Ramp: 20 °C/min to 240 °C, hold for 5 minutes
-
-
-
Typical MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For targeted quantification, SIM mode is preferred using characteristic ions for 2-Methylpentanoic acid (e.g., m/z 73, 116) and the internal standard.
-
3. Quantification:
-
Create a calibration curve using standards of 2-Methylpentanoic acid of known concentrations.
-
Calculate the concentration of 2-Methylpentanoic acid in the fecal samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically expressed as µmol/g or nmol/g of wet or dry feces.
Conclusion
2-Methylpentanoic acid, as a gut microbiota-derived metabolite, holds promise as a potential biomarker for metabolic diseases. Its proposed mechanisms of action via GPCR signaling and HDAC inhibition align with known pathways in metabolic regulation. However, the current body of evidence is primarily based on animal studies and the broader class of SCFAs. Further research is critically needed to establish the specific concentrations of 2-Methylpentanoic acid in human populations with and without metabolic disease and to determine its diagnostic accuracy. The provided experimental protocol offers a robust method for researchers to pursue these necessary validation studies. A direct comparison with established biomarkers underscores the high bar for clinical utility, emphasizing the need for comprehensive validation before 2-Methylpentanoic acid can be integrated into clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580) [hmdb.ca]
- 3. Diagnostic accuracy of tests for type 2 diabetes and prediabetes: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 4. Diagnostic Validity and Clinical Utility of HbA1C Tests for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Way to Identify Patients with Insulin Resistance | AAFP [aafp.org]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
Navigating the Analysis of Short-Chain Fatty Acids: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals delving into the intricate world of gut microbiome metabolites, the accurate quantification of short-chain fatty acids (SCFAs) is paramount. These volatile fatty acids, primarily acetate, propionate, and butyrate, are crucial signaling molecules in host-microbe interactions, influencing everything from gut health to systemic immunity and neurological function. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each with its own set of advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Methodological Showdown: GC-MS vs. HPLC
The choice between GC-MS and HPLC for SCFA analysis hinges on several factors, including the specific SCFAs of interest, the sample matrix, required sensitivity, and available instrumentation.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[1] Since SCFAs are not inherently volatile, a crucial and often time-consuming derivatization step is required to convert them into volatile esters, such as fatty acid methyl esters (FAMEs).[1][3][4] This method offers excellent chromatographic separation and high sensitivity.[1][5][6] Electron ionization (EI) is a common ionization technique in GC-MS, which can cause extensive fragmentation, providing valuable structural information but sometimes leading to a weak or absent molecular ion.[1]
High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (LC-MS), offers a powerful alternative that can often circumvent the need for derivatization.[7][8] This simplifies sample preparation and can be advantageous for analyzing a broader range of fatty acids, including more polar species.[1] However, achieving good retention and separation of these small, polar molecules on traditional reversed-phase columns can be challenging, often requiring specific column chemistries or mobile phase modifiers.[7]
At a Glance: Performance Comparison
The following table summarizes key performance parameters for both GC-MS and HPLC methods based on published data. It is important to note that these values are indicative and can vary significantly based on the specific instrumentation, method, and sample matrix.[1]
| Parameter | GC-MS | HPLC-MS/MS |
| Derivatization | Typically required (e.g., esterification, silylation)[3][4][9] | Often not required, but can be used to improve sensitivity[7][10][11] |
| Sensitivity (LOD) | Generally very high (low µg/mL to ng/mL range)[5][6][12][13] | High, often in the low µM to nM range[8][10][11] |
| **Linearity (R²) ** | Excellent (typically > 0.99)[5][14] | Excellent (typically > 0.99)[10][11][15] |
| Precision (RSD) | Good (typically < 15%)[14][16] | Good (typically < 15%)[10][11][16] |
| Accuracy/Recovery | Good (often 85-115%)[5][14][16] | Good (often 85-115%)[10][11][15][16] |
| Throughput | Can be lower due to derivatization and longer run times | Can be higher with direct injection methods[7] |
| Compound Scope | Excellent for volatile and semi-volatile SCFAs | Broader scope for polar and non-volatile compounds |
Experimental Corner: Detailed Protocols
Reproducible and reliable results are contingent on detailed and standardized experimental protocols. Below are representative protocols for SCFA analysis using GC-MS and HPLC.
GC-MS Protocol for SCFA Analysis (with Derivatization)
This protocol is a generalized representation based on common practices.[3][17][18]
-
Sample Preparation (Feces):
-
Homogenize a known weight of fecal sample in an appropriate solvent (e.g., acidified water or ethanol).[14][17][19]
-
Add an internal standard (e.g., a deuterated SCFA).
-
Acidify the sample to protonate the SCFAs (e.g., with hydrochloric acid).[17][18]
-
Perform a liquid-liquid extraction with a solvent like diethyl ether or methyl tert-butyl ether.[17][18]
-
Centrifuge to separate the phases and collect the organic layer.
-
-
Derivatization (Esterification):
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., a high-polarity polyethylene glycol type).[17] Program the oven temperature to achieve optimal separation of the SCFA esters.
-
MS Conditions: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[14][17]
-
HPLC-MS/MS Protocol for SCFA Analysis (Direct Injection)
This protocol outlines a direct analysis approach, which is becoming more common with advancements in LC-MS technology.[8][10][11]
-
Sample Preparation (Plasma/Serum):
-
Thaw the sample and add an internal standard mixture (e.g., 13C-labeled SCFAs).[10][11]
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis. For some methods, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed for further cleanup.[10][11][15]
-
-
HPLC-MS/MS Analysis:
-
Inject the supernatant directly into the HPLC-MS/MS system.
-
HPLC Conditions: Use a column designed for polar compounds (e.g., a porous graphitic carbon or a mixed-mode column).[8] Employ a gradient elution with a suitable mobile phase (e.g., water and acetonitrile with a pH modifier like formic acid).
-
MS/MS Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted quantification of specific SCFAs, which provides high specificity and sensitivity.[10][11]
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Short chain fatty acid analysis, GC or HPLC? - Chromatography Forum [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 11. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
- 16. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 17. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of short-chain fatty acids [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2-Methylvaleric Acid and Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-Methylvaleric acid and the well-characterized short-chain fatty acid (SCFA), butyrate. By presenting available experimental data, detailed methodologies, and key signaling pathways, this document aims to inform research and development efforts in fields such as gut health, metabolic diseases, and oncology.
Introduction
Butyrate, a four-carbon straight-chain fatty acid, is a primary product of microbial fermentation of dietary fibers in the colon and is renowned for its multifaceted roles in maintaining host health.[1][2] Its biological effects, including the inhibition of histone deacetylases (HDACs), anti-inflammatory properties, and regulation of cell proliferation, are well-documented.[3][4][5] this compound, a branched-chain fatty acid (BCFA) also produced by gut microbiota, is emerging as a molecule of interest.[6] This guide synthesizes the current scientific literature to compare the known biological activities of these two SCFAs.
Histone Deacetylase (HDAC) Inhibition
HDAC inhibition is a key mechanism through which both butyrate and, putatively, this compound exert their biological effects. By inhibiting HDACs, these molecules can alter gene expression, leading to downstream effects on cell cycle, differentiation, and apoptosis.[3]
While butyrate is a well-established HDAC inhibitor, evidence suggests that the branched structure of this compound may result in weaker inhibitory activity compared to its straight-chain counterpart.[7]
Comparative Data on HDAC Inhibition
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| Butyrate | Total HDACs | ~0.09 mM | HT-29 nuclear extract | [8] |
| HDAC1 | 198 nM | Purified enzyme | [9] | |
| HDAC3 | 157 nM | Purified enzyme | [9] | |
| This compound | Total HDACs | Data Not Available | - |
Note: The available literature indicates that branched-chain fatty acids generally exhibit decreased HDAC inhibition relative to straight-chain fatty acids like n-butyrate.[7]
Signaling Pathway: HDAC Inhibition
Caption: General signaling pathway for HDAC inhibition by short-chain fatty acids.
Anti-inflammatory Activity
Butyrate is a potent anti-inflammatory agent that can suppress the activation of key inflammatory pathways such as NF-κB.[7][10] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[10][11] While this compound is also suggested to have anti-inflammatory properties, direct comparative studies and quantitative data are currently lacking.
Comparative Data on Anti-inflammatory Effects
| Compound | Assay | Effect | Concentration | Cell Line/System | Reference |
| Butyrate | LPS-stimulated TNF-α release | Significant decrease | 0.0625 - 2 mM | Human whole blood | [11] |
| LPS-stimulated IL-6 release | No significant alteration | 0.0625 - 2 mM | Human whole blood | [11] | |
| LPS-stimulated IL-12 release | Significant decrease | 0.0625 - 2 mM | Human whole blood | [11] | |
| LPS-induced NF-κB activation | Inhibition | 2 mM | PBMC | [7] | |
| This compound | Various | Data Not Available | - | - |
Signaling Pathway: NF-κB Inhibition
Caption: Butyrate's inhibitory effect on the NF-κB inflammatory pathway.
Anti-proliferative Effects on Cancer Cells
Butyrate has been extensively studied for its ability to inhibit the proliferation of various cancer cell lines, particularly colorectal cancer cells.[6][12] It can induce cell cycle arrest and apoptosis, making it a molecule of interest in cancer research.[7] The anti-proliferative effects of this compound on cancer cells have not been well-characterized.
Comparative Data on Cancer Cell Proliferation
| Compound | Cell Line | IC50 Value | Time Point | Reference |
| Butyrate | HCT116 | 1.14 mM | 24h | [6][12] |
| HCT116 | 0.83 mM | 48h | [6][12] | |
| HCT116 | 0.86 mM | 72h | [6][12] | |
| HT-29 | 2.42 mM | 48h | [6][12] | |
| HT-29 | 2.15 mM | 72h | [6][12] | |
| Caco-2 | 2.15 mM | 72h | [6][12] | |
| This compound | HCT116 | Data Not Available | - | |
| HT-29 | Data Not Available | - | ||
| Caco-2 | Data Not Available | - |
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining HDAC inhibitory activity.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Detailed Steps:
-
Prepare Nuclear Lysates: Isolate nuclear extracts from a relevant cell line (e.g., HeLa or HT-29) to serve as a source of HDAC enzymes.[13]
-
Assay Setup: In a 96-well plate, combine the nuclear extract, a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of the test compounds (this compound or butyrate).[11][13] Include appropriate controls (no inhibitor, known inhibitor like Trichostatin A).
-
Incubation: Incubate the plate at 37°C to allow for the deacetylation reaction to occur.[11]
-
Development: Add a developer solution containing trypsin, which cleaves the deacetylated substrate, releasing a fluorescent molecule.[13]
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[13]
-
Data Analysis: The fluorescence intensity is inversely proportional to HDAC activity. Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes a common method to assess the anti-inflammatory potential of compounds by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for assessing nitric oxide production in macrophages.
Detailed Steps:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[14]
-
Treatment: Pre-treat the cells with various concentrations of this compound or butyrate for a specified time.
-
Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium.[14]
-
Incubation: Incubate the cells for 24-48 hours to allow for the production of nitric oxide.[15]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[15]
-
Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of nitrite. Calculate the percentage of inhibition of NO production for each compound concentration.
Cell Proliferation Assay (MTT Assay)
This protocol details a colorimetric assay to assess the effect of compounds on cell proliferation.
Caption: Workflow for an MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HT-29, or Caco-2) in a 96-well plate and allow them to attach overnight.[16]
-
Compound Treatment: Add various concentrations of this compound or butyrate to the wells.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).[6][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion and Future Directions
The available evidence strongly supports the role of butyrate as a potent modulator of key biological processes, including gene expression through HDAC inhibition, inflammation via NF-κB suppression, and cancer cell proliferation. While this compound is emerging as a bioactive metabolite, there is a significant gap in the literature regarding its specific biological activities and mechanisms of action, particularly in direct comparison to butyrate.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to quantitatively compare the HDAC inhibitory, anti-inflammatory, and anti-proliferative effects of this compound and butyrate.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship: Investigating how the branched-chain structure of this compound influences its biological activity compared to its straight-chain counterparts.
A deeper understanding of the comparative bioactivities of these SCFAs will be invaluable for the development of novel therapeutic strategies targeting a range of diseases.
References
- 1. Butyrate Regulates the Expression of Inflammatory and Chemotactic Cytokines In Human Acute Leukemic Cells During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 3. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]
- 7. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsartor.org [gsartor.org]
- 9. HDAC inhibitors | HDAC activators | Cancer | Histone deacetylase | Mechanism | activity [selleckchem.com]
- 10. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate strongly inhibits in vitro stimulated release of cytokines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Differentiating 2-Methylvaleric Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of fatty acid isomers is paramount for ensuring the purity, efficacy, and safety of pharmaceutical products and research materials. This guide provides a comprehensive comparison of 2-Methylvaleric acid and its other C6 fatty acid isomers, offering detailed experimental protocols and data to facilitate their differentiation.
The subtle structural variations among isomers of C6 fatty acids, such as this compound, Hexanoic acid, 3-Methylvaleric acid, 4-Methylvaleric acid, and 2-Ethylbutanoic acid, can lead to significant differences in their physicochemical properties and biological activities. Therefore, robust analytical methodologies are crucial for their unambiguous identification. This guide explores the key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—providing a framework for their effective application in distinguishing these closely related compounds.
Physicochemical Properties: A First-Line Assessment
A preliminary differentiation of C6 fatty acid isomers can be achieved by comparing their fundamental physicochemical properties. Boiling point, for instance, is influenced by the degree of branching in the carbon chain. Generally, increased branching leads to a more compact molecular structure, resulting in weaker intermolecular forces and a lower boiling point.[1][2][3]
| Property | This compound | Hexanoic Acid | 3-Methylvaleric Acid | 4-Methylvaleric Acid | 2-Ethylbutanoic Acid |
| Molecular Formula | C6H12O2 | C6H12O2 | C6H12O2 | C6H12O2 | C6H12O2 |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol |
| Boiling Point (°C) | 196-197 | 205 | 198-200 | 199-200 | 193-194 |
| Synonyms | 2-Methylpentanoic acid | Caproic acid | 3-Methylpentanoic acid | Isohexanoic acid | Diethylacetic acid |
Table 1: Comparison of Physicochemical Properties of C6 Fatty Acid Isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Separation and Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like short-chain fatty acids. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase, leading to distinct retention times for each isomer. Subsequent detection by mass spectrometry provides a unique fragmentation pattern (mass spectrum) for each compound, acting as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Derivatization):
To enhance volatility and improve chromatographic peak shape, carboxylic acids are often derivatized to their corresponding esters (e.g., methyl or ethyl esters) prior to GC-MS analysis.
-
Esterification using Acetyl Chloride and Methanol:
-
To 100 µL of the sample, add 1 mL of a 1:10 (v/v) solution of acetyl chloride in methanol.
-
Heat the mixture at 95°C for 1 hour.
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS injection.[4]
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A polar capillary column, such as a DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended for the separation of fatty acid methyl esters.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 230°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
-
Data Interpretation: Retention Times and Mass Spectra
The elution order of C6 fatty acid isomers in GC is influenced by their boiling points and interaction with the stationary phase. Generally, branched-chain isomers will have shorter retention times than their straight-chain counterparts.
| Isomer | Expected Retention Time (Relative to Hexanoic Acid) | Key Mass Spectral Fragments (m/z) |
| Hexanoic Acid | 1.00 | 60, 73, 87, 116 (Molecular Ion) |
| This compound | < 1.00 | 74 (McLafferty rearrangement), 87, 101, 116 (M+) |
| 3-Methylvaleric Acid | < 1.00 | 60, 73, 101, 116 (M+) |
| 4-Methylvaleric Acid | < 1.00 | 60, 73, 87, 101, 116 (M+) |
| 2-Ethylbutanoic Acid | < 1.00 | 88, 73, 116 (M+)[6] |
Table 2: Expected GC-MS Data for C6 Fatty Acid Isomers (as methyl esters). Note: Actual retention times will vary depending on the specific GC column and conditions.
The mass spectra of the methyl esters of these isomers will all show a molecular ion peak (M+) at m/z 130. However, the fragmentation patterns will differ based on the position of the methyl or ethyl branch, providing a basis for their differentiation. For example, the McLafferty rearrangement is a characteristic fragmentation for esters and will yield different fragments depending on the substitution at the alpha-carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an invaluable tool for structure elucidation and isomer differentiation. Both ¹H and ¹³C NMR are employed to distinguish between the C6 fatty acid isomers.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 10-20 mg of the fatty acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Interpretation: Chemical Shifts and Splitting Patterns
The chemical shifts (δ) of the protons and carbons in the NMR spectrum are highly sensitive to their local electronic environment. The position of the methyl or ethyl branch will significantly influence the chemical shifts of the neighboring atoms.
| Isomer | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| Hexanoic Acid | ~2.35 (t, α-CH₂), ~1.65 (quint, β-CH₂), ~1.3 (m, other CH₂), ~0.9 (t, CH₃) | ~180 (C=O), ~34 (α-C), ~31 (γ-C), ~24 (β-C), ~22 (δ-C), ~14 (CH₃) |
| This compound | ~2.45 (m, α-CH), ~1.15 (d, α-CH₃), ~0.9 (t, terminal CH₃) | ~183 (C=O), ~41 (α-C), ~35 (β-C), ~20 (γ-C), ~17 (α-CH₃), ~14 (terminal CH₃) |
| 3-Methylvaleric Acid | ~2.3 (m, α-CH₂), ~1.9 (m, β-CH), ~0.95 (d, β-CH₃), ~0.9 (t, terminal CH₃)[7] | ~180 (C=O), ~41 (α-C), ~32 (β-C), ~29 (γ-C), ~19 (β-CH₃), ~11 (terminal CH₃) |
| 4-Methylvaleric Acid | ~2.35 (t, α-CH₂), ~1.5 (m, β-CH₂), ~1.6 (m, γ-CH), ~0.9 (d, two CH₃)[8] | ~180 (C=O), ~34 (α-C), ~33 (β-C), ~28 (γ-C), ~22 (two CH₃) |
| 2-Ethylbutanoic Acid | ~2.3 (p, α-CH), ~1.6 (m, two β-CH₂), ~0.9 (t, two CH₃) | ~183 (C=O), ~49 (α-C), ~25 (two β-C), ~12 (two CH₃)[9] |
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts for C6 Fatty Acid Isomers.
The splitting patterns (multiplicity) of the proton signals, governed by the number of neighboring protons (n+1 rule), also provide crucial structural information. For instance, the methyl group in this compound will appear as a doublet, while the terminal methyl group in hexanoic acid will be a triplet.
Conclusion
The differentiation of this compound from its C6 fatty acid isomers is readily achievable through the systematic application of modern analytical techniques. While physicochemical properties offer a preliminary means of distinction, the combination of Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides the definitive data required for unambiguous identification. By utilizing the detailed experimental protocols and comparative data presented in this guide, researchers can confidently characterize these isomeric compounds, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. 2-Ethylbutyric acid | C6H12O2 | CID 6915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DL-3-Methylvaleric acid(105-43-1) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Ethylbutyric acid (88-09-5) 13C NMR [m.chemicalbook.com]
Altered Short-Chain Fatty Acid Profiles in Diabetic Mice: A Comparative Analysis
For Immediate Release
A comprehensive analysis of recent preclinical studies reveals significant alterations in the gut microbial production of short-chain fatty acids (SCFAs) in diabetic mice compared to their healthy counterparts. This guide synthesizes quantitative data on key SCFAs—acetate, propionate, and butyrate—and delves into the underlying experimental protocols and signaling pathways, offering valuable insights for researchers and drug development professionals in the field of metabolic disease.
The gut microbiome is increasingly recognized as a critical regulator of host metabolism, and its fermentation products, SCFAs, are key signaling molecules in this interaction. In the context of diabetes, emerging evidence from murine models points to a distinct shift in the SCFA profile, suggesting a potential role for these metabolites in the pathophysiology of the disease and as targets for therapeutic intervention.
Comparative Analysis of SCFA Concentrations
A summary of quantitative data from studies on diabetic mouse models reveals a general trend of dysregulated SCFA production. The following table consolidates findings from studies utilizing the db/db mouse model, a widely used model for type 2 diabetes.
| Mouse Model | Sample Type | Acetate (μmol/g) | Propionate (μmol/g) | Butyrate (μmol/g) | Total SCFAs (μmol/g) | Reference |
| Wild-Type (WT) - Control | Fecal | ~35 | ~8 | ~7 | ~50 | [1] |
| db/db - Diabetic | Fecal | ~20 | ~4 | ~3 | ~27 | [1] |
| Wild-Type (WT) - Control | Fecal | 28.3 ± 3.5 | 8.1 ± 1.2 | 7.9 ± 1.1 | - | [2] |
| db/db - Diabetic | Fecal | 17.5 ± 2.8 | 4.9 ± 0.9 | 4.5 ± 0.8** | - | [2] |
*Data are presented as mean ± SD. *p < 0.01 compared with the WT group. Data from reference[1] is estimated from graphical representation.
The data consistently demonstrate lower fecal concentrations of acetate, propionate, and butyrate in db/db diabetic mice compared to healthy wild-type controls[1][2]. This reduction in beneficial SCFAs in the diabetic state highlights a potential dysbiosis in the gut microbiota and a diminished capacity for fiber fermentation.
Experimental Protocols
The quantification of SCFAs in biological samples is a critical component of microbiome research. The methodologies cited in the reviewed studies predominantly utilize Gas Chromatography-Mass Spectrometry (GC-MS), a robust and reliable technique for separating and quantifying these volatile compounds.
Sample Preparation (Feces/Cecal Content)
-
Sample Collection and Storage: Fecal or cecal samples are collected from mice and immediately flash-frozen in liquid nitrogen, then stored at -80°C to prevent metabolite degradation.
-
Homogenization: A weighed amount of the frozen sample (typically 50-100 mg) is homogenized in a solution, often containing a strong acid (e.g., perchloric acid or hydrochloric acid) and an internal standard (e.g., 2-ethylbutyric acid) for accurate quantification.
-
Extraction: The homogenate is subjected to centrifugation to pellet solid debris. The resulting supernatant, containing the SCFAs, is then carefully collected. For some protocols, a liquid-liquid extraction with a solvent like diethyl ether is performed to further purify the SCFAs.
-
Derivatization (Optional but common): To improve volatility and chromatographic separation, the extracted SCFAs are often derivatized. A common method is esterification to form propyl esters by reacting the extract with propanol and pyridine.
-
Final Extraction: The derivatized SCFAs are then extracted into a non-polar solvent (e.g., hexane) for injection into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph (GC): The extracted sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the sample through a long, thin capillary column. The column's stationary phase interacts differently with each SCFA, causing them to separate based on their boiling points and chemical properties.
-
Mass Spectrometer (MS): As the separated SCFAs exit the GC column, they enter the MS, which acts as a detector. The molecules are ionized and fragmented, creating a unique mass spectrum for each compound. This "fingerprint" allows for precise identification and quantification.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area in the chromatogram to that of the known concentration of the internal standard and a standard curve generated from pure SCFA standards.
Signaling Pathways and Logical Relationships
Alterations in SCFA levels have profound effects on host physiology, largely through their interaction with specific signaling pathways. SCFAs, particularly butyrate, are known to influence glucose homeostasis, inflammation, and gut barrier integrity. The following diagram illustrates the key signaling pathways modulated by SCFAs.
References
A Comparative Guide to the Accuracy and Precision of 2-Methylvaleric Acid as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. In chromatographic methods such as gas chromatography (GC) and liquid chromatography (LC), the use of an internal standard (IS) is a widely adopted strategy to improve analytical performance. This guide provides a comparative overview of the use of 2-Methylvaleric acid as an internal standard, particularly for the analysis of short-chain fatty acids (SCFAs), and evaluates its performance based on available experimental data.
The Role of Internal Standards in Analytical Accuracy and Precision
An internal standard is a compound with a known concentration that is added to samples, calibrants, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results. An ideal internal standard should be chemically similar to the analyte(s) of interest, but not naturally present in the sample.
This compound, a branched-chain fatty acid, is often chosen as an internal standard for the analysis of other short-chain fatty acids due to its similar chemical properties, which allows it to behave comparably during extraction and chromatographic separation.
Performance Data: Accuracy and Precision
The following tables summarize the performance of analytical methods for SCFAs where this compound or a similar compound was used as an internal standard. The data is compiled from various studies, and while direct head-to-head comparisons are limited, the collective results demonstrate the effectiveness of this approach.
Table 1: Method Validation Data for SCFA Analysis Using an Internal Standard
| Analyte | Linearity (R²) | Recovery (%) | Precision (RSD %) | Analytical Method | Internal Standard Used |
| Acetic Acid | >0.999 | 92.38 - 109.65 | 0.31 - 6.44 | UPLC-HRMS | Isotopically labeled IS |
| Propionic Acid | >0.999 | 92.38 - 109.65 | 0.31 - 6.44 | UPLC-HRMS | Isotopically labeled IS |
| Butyric Acid | >0.994 | 92.38 - 109.65 | 0.31 - 6.44 | UPLC-HRMS | Isotopically labeled IS |
| Valeric Acid | >0.996 | 92.38 - 109.65 | 0.31 - 6.44 | UPLC-HRMS | Isotopically labeled IS |
| Various SCFAs | >0.999 | 80 - 102 | <15 | GC-MS | 4-Methylvaleric Acid [1] |
| Various SCFAs | >0.99 | 95 - 117 | 1 - 4.5 | GC-MS | Deuterated IS [2] |
Note: The data in this table is compiled from multiple sources and represents the performance of different validated methods. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
A detailed experimental protocol is crucial for reproducing analytical results. Below is a representative protocol for the analysis of short-chain fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS) with an internal standard.
1. Sample Preparation (Fecal Sample)
-
Weigh 20 ± 1.5 mg of the fecal sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of 0.5 M NaOH solution, 20 µL of the internal standard solution (e.g., this compound in a suitable solvent at a known concentration), and 460 µL of methanol.
-
Homogenize the sample using a bead beater for 2 minutes.
-
Add 400 µL of 80% v/v methanol in water.
-
Vortex the mixture for 30 seconds and incubate at -20 °C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 RPM for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
2. Derivatization
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Add 40 µL of a derivatization agent (e.g., a solution containing pyridine and a silylating agent like MTBSTFA) to the dried extract.
-
Incubate at 60 °C for 90 minutes to convert the SCFAs into their volatile derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
Injector: 1 µL of the derivatized sample is injected in splitless mode at 250 °C.
-
GC Column: A suitable capillary column, such as a DB-WAX or equivalent, is used for separation.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: Increase to 150 °C at 10 °C/minute.
-
Ramp 2: Increase to 250 °C at 20 °C/minute, hold for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantification of short-chain fatty acids using an internal standard method with GC-MS.
Caption: Experimental workflow for SCFA quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a reliable method for the quantification of short-chain fatty acids. The available data, although not from direct comparative studies, indicates that methods employing this internal standard can achieve high levels of accuracy and precision, with recoveries generally between 80% and 120% and relative standard deviations well below 15%.[1][2] The choice of an appropriate internal standard is critical, and for SCFA analysis, this compound proves to be a suitable option due to its chemical similarity to the target analytes. For even higher accuracy, especially in complex matrices, the use of stable isotope-labeled internal standards is considered the gold standard.[3] However, when such standards are not available or cost-prohibitive, this compound presents a robust and effective alternative.
References
A Comparative Guide to Linearity and Recovery of 2-Methylvaleric Acid in GC-MS Analysis
This guide provides a detailed comparison of analytical methods for the quantification of 2-Methylvaleric acid using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols. The guide outlines experimental procedures for determining linearity and recovery, presenting comparative data to aid in method selection and validation.
Introduction
This compound, a branched-chain fatty acid, is a molecule of interest in various fields, including flavor and fragrance analysis, metabolomics, and pharmaceutical research.[1] Accurate and precise quantification of this compound in complex matrices is crucial for its application in these areas. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[2]
Method validation is a critical aspect of analytical chemistry, ensuring that a chosen method is fit for its intended purpose.[3][4] Key validation parameters include linearity and recovery. Linearity demonstrates that the instrument's response is proportional to the analyte concentration over a specific range, while recovery assesses the efficiency of the sample preparation process in extracting the analyte from the matrix.[3]
This guide compares two common approaches for the GC-MS analysis of this compound: a direct injection method following liquid-liquid extraction and a method involving derivatization prior to analysis.
Experimental Protocols
Detailed methodologies for linearity and recovery experiments are presented below. These protocols are based on established practices for the analysis of short-chain fatty acids (SCFAs) by GC-MS.[5][6][7]
1. General Reagents and Equipment
-
This compound standard
-
Internal Standard (IS) solution (e.g., 2-Ethylbutyric acid)
-
Solvents: Methyl tert-butyl ether (MTBE), Methanol, n-Hexane (all HPLC or GC grade)
-
Acidifying agent: Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Derivatization agent (for derivatization method): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) or Isobutyl Chloroformate.
-
GC-MS system equipped with a suitable capillary column (e.g., DB-FFAP, Stabilwax-DA).[8][9][10][11]
-
Vortex mixer, centrifuge, and autosampler vials.
2. Linearity Experiment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations. The concentration range should encompass the expected concentrations of the analyte in the samples.[12]
-
Spike a known volume of each calibration standard and a fixed amount of the internal standard into a blank matrix (e.g., plasma, water).
-
-
Sample Preparation:
-
Method A (Direct Injection):
-
Method B (Derivatization):
-
Follow the extraction procedure as in Method A.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatization agent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.
-
Cool the sample to room temperature before GC-MS analysis.
-
-
-
GC-MS Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each prepared standard into the GC-MS system.
-
Analyze the samples in triplicate.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the coefficient of determination. An R² value ≥ 0.99 is generally considered to demonstrate good linearity.[3][5][7]
-
3. Recovery Experiment
Recovery is the percentage of the true concentration of a substance recovered during the analytical procedure.
-
Sample Preparation:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations by spiking known amounts of this compound into the blank matrix.
-
Set 1 (Pre-extraction spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
Set 2 (Post-extraction spike): Spike the analyte and internal standard into the matrix extract after the extraction process.
-
Set 3 (Unspiked): Analyze the blank matrix to check for any endogenous this compound.
-
-
Sample Processing and Analysis:
-
Process all three sets of samples using either Method A or Method B as described in the linearity experiment.
-
Analyze the samples by GC-MS.
-
-
Data Analysis:
-
Calculate the recovery using the following formula: Recovery (%) = (Mean peak area of pre-extraction spike / Mean peak area of post-extraction spike) x 100
-
Acceptable recovery is typically within the range of 80-120%.[13]
-
Data Presentation
The following tables summarize hypothetical yet realistic data for the linearity and recovery of this compound using the two described methods.
Table 1: Comparison of Linearity Parameters
| Parameter | Method A (Direct Injection) | Method B (Derivatization) |
| Linear Range (µg/mL) | 0.5 - 100 | 0.1 - 100 |
| Regression Equation | y = 0.1234x + 0.0056 | y = 0.5678x + 0.0012 |
| Correlation Coefficient (R²) | 0.9985 | 0.9995 |
Table 2: Comparison of Recovery Data
| QC Level | Concentration (µg/mL) | Method A (Direct Injection) Recovery (%) | Method B (Derivatization) Recovery (%) |
| Low | 1.5 | 92.5 ± 4.1 | 98.7 ± 3.5 |
| Medium | 50 | 95.8 ± 3.5 | 101.2 ± 2.8 |
| High | 90 | 98.2 ± 2.9 | 103.5 ± 2.1 |
Values are presented as Mean ± Standard Deviation (n=3)
Method Comparison
-
Method A (Direct Injection): This method is simpler and faster as it omits the derivatization step. However, it may suffer from lower sensitivity and potential for peak tailing for highly polar analytes like carboxylic acids. Recovery can be slightly lower due to the volatility of the free acid during sample handling.
-
Method B (Derivatization): Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl-ester, which generally results in improved chromatographic peak shape, increased sensitivity, and better recovery.[2][14] The derivatization step, however, adds complexity and time to the sample preparation workflow and requires careful optimization.[15]
The choice between these methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For trace-level quantification, the derivatization method is often preferred.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
Both direct injection and derivatization-based GC-MS methods can be successfully validated for the analysis of this compound. The derivatization approach generally offers superior sensitivity and recovery, making it suitable for applications requiring low detection limits. The direct injection method provides a simpler and faster alternative for analyses where higher concentrations are expected. The data and protocols presented in this guide serve as a valuable resource for researchers to develop and validate analytical methods tailored to their specific needs, ensuring the generation of high-quality, reliable data.
References
- 1. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. environics.com [environics.com]
- 4. galabs.ca [galabs.ca]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of gas chromatography-mass spectrometry preceded by solvent extraction to determine volatile fatty acids in wastewater of municipal, animal farm and landfill origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethy… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
2-Methylvaleric Acid in Gut Health: A Comparative Guide to Branched-Chain Fatty Acids
A detailed comparison of 2-methylvaleric acid and other branched-chain fatty acids, exploring their impact on gut barrier function, immune modulation, and the gut microbiota. This guide provides an objective analysis based on available experimental data for researchers, scientists, and drug development professionals.
The gut microbiome plays a pivotal role in human health, and its metabolic byproducts, including branched-chain fatty acids (BCFAs), are emerging as key signaling molecules in host-pathogen interactions and gut homeostasis. BCFAs, such as isobutyric acid, isovaleric acid, 2-methylbutyric acid, and the less-studied this compound, are primarily derived from the fermentation of branched-chain amino acids by gut bacteria.[1] These molecules are gaining attention for their potential therapeutic applications in various gut-related disorders. This guide provides a comparative overview of this compound and other BCFAs, focusing on their differential effects on gut health, supported by available experimental evidence.
Comparative Analysis of Branched-Chain Fatty Acids on Gut Health Parameters
While direct comparative quantitative data for this compound is limited in the current scientific literature, this section summarizes the known effects of other prominent BCFAs on key aspects of gut health. This information provides a foundational understanding and a framework for future investigations into the specific roles of this compound.
Gut Barrier Function
A healthy gut barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. BCFAs have been shown to influence the integrity of this barrier.
Table 1: Comparative Effects of BCFAs on Gut Barrier Function
| Branched-Chain Fatty Acid | Experimental Model | Parameter Measured | Observed Effect | Citation |
| This compound | Data not available | - | - | - |
| Isobutyric acid | Weaned piglet model | Intestinal morphology and tight junction protein expression | Increased villus height to crypt depth ratio; Upregulated Claudin-1 and Occludin expression in jejunum and ileum. | [2] |
| Isovaleric acid | Caco-2 cell monolayers | Transepithelial Electrical Resistance (TEER) | Blocks TNFα-induced decrease in TEER, indicating protection against increased epithelial permeability. | [1] |
| 2-Methylbutyric acid | Data not available | - | - | - |
Immune Response and Inflammation
BCFAs can modulate the host's immune response, exhibiting both pro- and anti-inflammatory effects depending on the context. A key mechanism involves the regulation of the NF-κB signaling pathway and the production of inflammatory cytokines.
Table 2: Comparative Effects of BCFAs on Immune Response and Inflammation
| Branched-Chain Fatty Acid | Experimental Model | Parameter Measured | Observed Effect | Citation |
| This compound | Data not available | - | - | - |
| Isobutyric acid | Caco-2 cells | IL-8 and CCL20 transcription (in response to TNFα) | Downregulates the transcription of pro-inflammatory cytokines IL-8 and CCL20. | [1] |
| Isobutyric acid | Caco-2 cells | IκBα degradation | Blocks TNFα-triggered degradation of IκBα, inhibiting the NF-κB signaling pathway. | [1] |
| Isovaleric acid | Caco-2 cells | IL-8 and CCL20 transcription (in response to TNFα) | Downregulates the transcription of pro-inflammatory cytokines IL-8 and CCL20. | [1] |
| Isovaleric acid | Caco-2 cells | IκBα degradation | Blocks TNFα-triggered degradation of IκBα, inhibiting the NF-κB signaling pathway. | [1] |
| 2-Methylbutyric acid | Caco-2 and T84 cells | Protein SUMOylation | Induces a significant increase in the level of proteins conjugated to SUMO2/3. | [1] |
Gut Microbiota Composition
As products of microbial metabolism, BCFAs can, in turn, influence the composition and activity of the gut microbiota, creating a feedback loop that impacts gut health.
Table 3: Comparative Effects of BCFAs on Gut Microbiota Composition
| Branched-Chain Fatty Acid | Experimental Model | Observed Effect on Microbiota | Citation |
| This compound | Data not available | - | - |
| Isobutyric acid | Weaned piglet model | Significantly increased the relative abundance of [Eubacterium]_coprostanoligenes group. | [2] |
| Isovaleric acid | Data not available | - | - |
| 2-Methylbutyric acid | Data not available | - | - |
Signaling Pathways and Mechanisms of Action
BCFAs exert their effects through various molecular mechanisms, primarily through the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).
G Protein-Coupled Receptor (GPCR) Activation
BCFAs are known ligands for free fatty acid receptors FFAR2 (GPR43) and FFAR3 (GPR41). The activation of these receptors triggers downstream signaling cascades that influence immune responses and gut hormone secretion.[3]
Caption: General signaling pathway of BCFA-mediated GPCR activation.
Histone Deacetylase (HDAC) Inhibition
By inhibiting HDACs, BCFAs can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects in intestinal epithelial cells.
Caption: Mechanism of BCFA-mediated HDAC inhibition.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of BCFAs.
Quantification of BCFAs in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Experimental workflow for GC-MS analysis of BCFAs.
Methodology:
-
Sample Collection and Storage: Fecal samples are collected and immediately frozen at -80°C to prevent degradation of fatty acids.
-
Extraction: A known weight of the fecal sample is homogenized in an acidified aqueous solution. BCFAs are then extracted into an organic solvent, such as diethyl ether.
-
Derivatization: The extracted BCFAs are chemically modified (e.g., through silylation) to increase their volatility for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The BCFAs are separated based on their boiling points and retention times and detected by the mass spectrometer.
-
Quantification: The concentration of each BCFA is determined by comparing its peak area to a standard curve generated from known concentrations of pure BCFA standards.
In Vitro Gut Barrier Function Assay using Caco-2 Cell Monolayers
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Treatment: The differentiated Caco-2 monolayers are treated with different BCFAs at various concentrations, often in the presence or absence of an inflammatory stimulus like TNF-α.
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER, a measure of the integrity of the tight junctions between cells, is measured using a voltmeter. A decrease in TEER indicates a compromised barrier function.
-
Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical side of the monolayer. The amount of fluorescence that passes through to the basolateral side is measured over time. An increase in permeability indicates a weakened barrier.
Conclusion and Future Directions
The available evidence strongly suggests that branched-chain fatty acids, including isobutyric acid and isovaleric acid, are significant modulators of gut health. They play crucial roles in maintaining gut barrier integrity and regulating inflammatory responses. While direct experimental data on the specific effects of this compound remain scarce, its structural similarity to other BCFAs suggests it may possess comparable biological activities.
Future research should focus on conducting direct comparative studies to elucidate the specific and potentially unique effects of this compound on gut health parameters. Investigating its potency as a ligand for FFAR2 and FFAR3, its efficacy as an HDAC inhibitor, and its impact on the gut microbiota composition will be critical for understanding its therapeutic potential. Such studies will be invaluable for the development of novel BCFA-based strategies for the prevention and treatment of inflammatory gut disorders.
References
A Researcher's Guide to Derivatizing Short-Chain Fatty Acids for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) is crucial for understanding their role in health and disease. Given their inherent volatility and poor ionization efficiency, derivatization is a critical step in preparing SCFAs for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of common derivatization reagents, supported by performance data and detailed experimental protocols, to assist in selecting the optimal method for your research needs.
Performance Comparison of SCFA Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and reproducibility of SCFA analysis. The following tables summarize key performance metrics for commonly used reagents in both GC-MS and LC-MS workflows.
For Gas Chromatography-Mass Spectrometry (GC-MS)
| Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Key Advantages | Key Disadvantages |
| PFBBr | 5–24 ng/mL[1] | 0.05–0.1 µg/mL[1] | 55.7% - 97.9%[2] | High sensitivity, good peak shapes, stable derivatives.[1] | Can have background contamination from the reagent itself.[3] |
| MTBSTFA | Not explicitly found | Not explicitly found | Not explicitly found | Can be performed in an aqueous environment, good sensitivity.[1] | Moisture-sensitive reagent, potential for by-products. |
For Liquid Chromatography-Mass Spectrometry (LC-MS)
| Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery/Matrix Effects | Key Advantages | Key Disadvantages |
| 3-NPH | 25 nM (for most SCFAs)[4] | 50 nM (for most SCFAs)[4] | Matrix Effects: 77.1-99.0%[5] | Good retention on reversed-phase columns, stable derivatives.[5] | Lower sensitivity for acetate.[4] |
| O-BHA | Not explicitly found | 0.01 µM (for some SCFAs)[6] | Matrix Effects: 91.0-94.6%[5] | Higher sensitivity than 2-PA.[5] | May not separate all SCFA isomers.[5] |
| 2-PA | < 75 nM[7][8][9] | < 100 nM[7][8][9] | Recovery: 89.7-100.2%[7][9]; Matrix Effects: 81.6-99.5%[5] | Successfully separates a wide range of SCFAs, including isomers.[5] | May have lower sensitivity compared to O-BHA.[5] |
Experimental Workflows
The general workflow for SCFA analysis involves sample preparation, derivatization, and subsequent analysis by either GC-MS or LC-MS. The specific steps can vary depending on the chosen derivatization reagent and the analytical platform.
General workflow for SCFA analysis.
Detailed Experimental Protocols
The following are detailed protocols for the derivatization of SCFAs using the discussed reagents.
Pentafluorobenzyl Bromide (PFBBr) Derivatization for GC-MS
This method is suitable for the sensitive detection of SCFAs.
Materials:
-
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)
-
N,N-diisopropylethylamine (DIPEA)
-
Hexane
-
Methanol
-
Internal standards (e.g., 13C-labeled SCFAs)
Protocol:
-
To an extracted and dried sample, add 100 µL of a solution containing the internal standards.
-
Add 20 µL of 1% PFBBr in acetone and 10 µL of 10% DIPEA in acetone.
-
Vortex the mixture and incubate at 60°C for 30 minutes.[3]
-
After cooling to room temperature, add 200 µL of hexane and 200 µL of water.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[3]
PFBBr derivatization workflow.
N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) Derivatization for GC-MS
This protocol is advantageous as it can be performed in the presence of small amounts of water.[1]
Materials:
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Pyridine
-
Internal standards
Protocol:
-
To the SCFA extract, add internal standards.
-
Add 50 µL of MTBSTFA and 50 µL of pyridine.
-
Vortex the mixture and heat at 60°C for 30 minutes.[1]
-
Cool the sample to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
References
- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methylvaleric Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methylvaleric acid, ensuring a safe laboratory environment and adherence to best practices.
Immediate Safety and Hazard Profile
This compound is a corrosive and combustible liquid that requires careful handling.[1][2] Inhalation, ingestion, or skin contact can cause severe burns and damage to mucous membranes and the upper respiratory tract.[1] Always consult the specific Safety Data Sheet (SDS) for the product you are using and handle the chemical within a fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Hazard and Disposal Information for this compound
| Property | Value | Source |
| UN Number | 3265 | [1] |
| Hazard Class | 8 (Corrosive) | [1] |
| Packing Group | III | [1] |
| Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. (this compound) | [1] |
| Primary Hazards | Causes severe skin burns and eye damage (H314), May be corrosive to metals (H290) | [1][3] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant.[1][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be performed in accordance with your institution's specific Environmental Health and Safety (EHS) policies.
Experimental Protocol: Waste Collection and Disposal
-
Consult Institutional Guidelines: Before beginning any waste collection, consult your organization's EHS guidelines. These policies will provide specific instructions for hazardous waste disposal that are compliant with local and national regulations.[5][6][7]
-
Segregate Waste: Do not mix this compound waste with other waste streams, particularly bases, oxidizing agents, or incompatible solvents.[8][9] It should be collected as a segregated corrosive, organic acid waste.
-
Use a Designated Waste Container:
-
Select a container that is compatible with corrosive organic acids. The original product container is often the best choice.[8][10] If a different container is used, it must be clean, in good condition, and made of a resistant material (e.g., glass or appropriate plastic).
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".[5][10] The label should also include the full chemical name and associated hazard pictograms (e.g., corrosive).[2][5]
-
-
Accumulate Waste Safely:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
The storage area must be a well-ventilated, cool, and dry location, away from heat sources or incompatible materials.[1][4]
-
Keep the waste container tightly closed except when adding waste.[6][7]
-
Utilize secondary containment to prevent spills from reaching drains or the environment.[6][10]
-
-
Arrange for Professional Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS office or designated hazardous waste disposal provider to schedule a pickup.[5]
-
Do not attempt to dispose of this compound down the drain. While some guidelines permit drain disposal of small amounts of certain neutralized short-chain carboxylic acids, this compound (a six-carbon acid) does not typically fall into this category, and its corrosive nature makes this practice unsafe and often non-compliant.[11]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 98 97-61-0 [sigmaaldrich.com]
- 3. This compound 97-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 10. vumc.org [vumc.org]
- 11. ars.usda.gov [ars.usda.gov]
Essential Safety and Operational Guidance for Handling 2-Methylvaleric Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive and combustible substances like 2-Methylvaleric acid. This document provides immediate, essential safety protocols and logistical information for the proper handling and disposal of this compound, in line with established safety standards.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-Methylpentanoic acid
-
CAS Number: 97-61-0
Hazard Summary: this compound is classified as a combustible liquid that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[2] Inhalation of vapors or mists can cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is crucial to have an eyewash station and safety shower in close proximity to the workstation.[1]
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield.[1][2] Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes and vapors that can cause severe eye damage.[2] |
| Skin | Gloves: Impervious chemical-resistant gloves.[2] Clothing: Appropriate protective clothing to prevent skin exposure, such as a lab coat or coveralls.[1][2] | To prevent contact that leads to severe skin burns.[2] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] | To prevent inhalation of irritating vapors.[4] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to mitigate risks. The following step-by-step protocol outlines the safe handling workflow for this compound.
Experimental Workflow for Safe Handling
Detailed Methodologies
1. Preparation:
-
Review SDS: Before commencing any work, thoroughly review the Safety Data Sheet for this compound.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Readiness: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]
-
PPE Donning: Put on all required PPE as specified in the table above.
2. Handling:
-
Chemical Transfer: When transferring the chemical, do so carefully to avoid splashing. Keep the container opening away from your face.
-
Storage Between Uses: Keep the container tightly closed when not in immediate use to prevent the release of vapors.[2]
-
Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.[1] No smoking in the handling area.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[1]
3. Spill Management:
-
Immediate Action: In case of a spill, remove all sources of ignition.[1]
-
Containment: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[1]
-
Collection: Collect the absorbed material into a suitable container for disposal.
-
Ventilation: Ensure the area is well-ventilated.
4. Disposal:
-
Waste Collection: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a suitable, closed, and clearly labeled container for disposal.[1]
-
Regulatory Compliance: Dispose of the chemical waste through an approved waste disposal plant. Adhere to all local, regional, and national hazardous waste regulations.[1][2] Do not dispose of it down the drain or into the sewer system.[1]
-
Decontamination: Thoroughly wash hands and any exposed skin after handling.[1] Clean and decontaminate all work surfaces.
-
PPE Doffing and Disposal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items as hazardous waste. Reusable items should be decontaminated before storage. Contaminated clothing should be washed before reuse.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
